3-(4-Hydroxyphenyl)propionitrile molecular weight and CAS number
This guide provides essential technical information for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. It covers the core physicochemical properties and provide...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential technical information for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. It covers the core physicochemical properties and provides a conceptual framework for its identification.
Core Compound Properties
3-(4-Hydroxyphenyl)propionitrile is a chemical compound with applications in various research areas. A summary of its key identifiers and properties is presented below.
Due to the proprietary and varied nature of experimental protocols, specific, detailed methodologies for the synthesis, purification, or analysis of 3-(4-Hydroxyphenyl)propionitrile are not universally standardized and are often developed in-house by research organizations. Researchers should consult chemical synthesis and analysis literature for general techniques applicable to aromatic nitriles. Methodologies would typically involve standard organic synthesis procedures, followed by purification techniques such as column chromatography and recrystallization, and analytical verification using methods like NMR, IR, and mass spectrometry.
Compound Identification Workflow
The following diagram illustrates a typical workflow for the identification and verification of 3-(4-Hydroxyphenyl)propionitrile in a laboratory setting.
Caption: Workflow for the identification of 3-(4-Hydroxyphenyl)propionitrile.
A Comprehensive Technical Guide to the Biological Activity of Diarylpropionitrile (DPN)
An Important Clarification on Chemical Identity: It is crucial to distinguish between 3-(4-Hydroxyphenyl)propionitrile and 2,3-Bis(4-hydroxyphenyl)propionitrile. The latter, commonly known as Diarylpropionitrile (DPN), i...
Author: BenchChem Technical Support Team. Date: December 2025
An Important Clarification on Chemical Identity: It is crucial to distinguish between 3-(4-Hydroxyphenyl)propionitrile and 2,3-Bis(4-hydroxyphenyl)propionitrile. The latter, commonly known as Diarylpropionitrile (DPN), is a well-researched selective estrogen receptor β (ERβ) agonist with a wide range of documented biological activities. In contrast, 3-(4-Hydroxyphenyl)propionitrile is primarily recognized as a chemical intermediate with limited available data on its biological effects. This guide will focus on the extensive biological activities of DPN, the compound for which there is a substantial body of scientific literature.
Introduction to Diarylpropionitrile (DPN)
Diarylpropionitrile (DPN), or 2,3-bis(p-hydroxyphenyl)propionitrile, is a synthetic, non-steroidal compound that has garnered significant attention in the scientific community for its high selectivity as an agonist for Estrogen Receptor β (ERβ).[1][2] First described in 2001, DPN was the pioneering selective ERβ agonist to be discovered.[1] It exhibits a 70-fold higher binding affinity and a 170-fold greater potency in transcriptional assays for ERβ compared to Estrogen Receptor α (ERα).[2][3] This selectivity makes DPN an invaluable tool for elucidating the specific physiological roles of ERβ. DPN is a racemic mixture of two enantiomers, (R)-DPN and (S)-DPN, with the (S)-enantiomer generally showing higher affinity and biological activity.[1][4] This whitepaper will provide an in-depth overview of the known biological activities of DPN, including its anti-inflammatory, neuroprotective, and anti-melanogenic effects, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols.
Key Biological Activities of DPN
Selective Estrogen Receptor β Agonism
The primary and most well-characterized biological activity of DPN is its role as a selective agonist of ERβ.[1] This selectivity is critical for distinguishing the biological functions of ERβ from those of ERα. The activation of ERβ by DPN initiates a cascade of cellular events, including the modulation of gene expression, which underlies its diverse physiological effects.
Anti-inflammatory Properties
DPN has demonstrated significant anti-inflammatory effects. These properties are linked to its activation of ERβ, which can modulate inflammatory pathways. For instance, DPN can suppress the production of pro-inflammatory cytokines.
Neuroprotective Effects
DPN has shown promise as a neuroprotective agent in various studies.[5] Its neuroprotective actions are attributed to its ability to mitigate neuronal damage and promote cell survival, often through the activation of ERβ in neuronal cells.[5]
Anti-Melanogenic Activity
Interestingly, DPN has been found to inhibit melanogenesis, the process of melanin production.[2] This activity appears to be independent of its effects on estrogen receptors and is instead mediated through the downregulation of key signaling pathways involved in melanin synthesis.[2][6]
Quantitative Data on DPN's Biological Activity
The following tables summarize the key quantitative data related to the biological activity of DPN.
Table 1: Receptor Binding Affinity and Potency of DPN
Upon binding to DPN, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with ERβ activation.
DPN-mediated ERβ signaling pathway.
Inhibition of Melanogenesis
DPN inhibits melanin synthesis by downregulating the PKA/CREB/MITF signaling pathway. This action reduces the expression of key melanogenic enzymes like tyrosinase.[2][6]
Inhibitory effect of DPN on melanogenesis.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, such as [3H]-17β-estradiol.
Materials:
Rat uterine cytosol (as a source of ER)
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
[3H]-17β-estradiol
DPN (or other test compounds)
Dextran-coated charcoal
Scintillation vials and fluid
Scintillation counter
Procedure:
Prepare uterine cytosol from ovariectomized rats.[9]
In assay tubes, combine a fixed amount of uterine cytosol, a single concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of DPN.[9]
Incubate the mixture to allow for competitive binding to reach equilibrium.
Add dextran-coated charcoal to adsorb unbound steroids.
Centrifuge to pellet the charcoal.
Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
Add scintillation fluid and measure radioactivity using a scintillation counter.
Calculate the concentration of DPN that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the anti-inflammatory effects of DPN by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
DMEM supplemented with 10% FBS
Lipopolysaccharide (LPS)
DPN
ELISA kits for TNF-α and IL-6
Procedure:
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of DPN for a specified time (e.g., 1 hour).
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no DPN) and a negative control (no LPS).
Incubate for a suitable period (e.g., 24 hours).
Collect the cell culture supernatants.
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Determine the dose-dependent inhibitory effect of DPN on cytokine production.
Melanin Content Assay
This assay quantifies the effect of DPN on melanin production in melanoma cells.[10][11][12]
Materials:
B16F10 mouse melanoma cells
DMEM supplemented with 10% FBS
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
DPN
Phosphate-buffered saline (PBS)
1 N NaOH with 10% DMSO
Microplate reader
Procedure:
Seed B16F10 cells in a 6-well or 24-well plate and allow them to attach for 24 hours.[11]
Treat the cells with various concentrations of DPN. A positive control for melanogenesis stimulation (e.g., α-MSH) can be included.[11]
After incubation, wash the cells twice with PBS.[11]
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[12]
Incubate at 80°C for 1-2 hours to solubilize the melanin.[11][12]
Transfer the lysates to a 96-well plate.
Measure the absorbance at 405 nm or 475 nm using a microplate reader.[11][12]
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay) to account for differences in cell number.
Biological Activity of 3-(4-Hydroxyphenyl)propionitrile
As previously mentioned, there is a significant lack of data on the specific biological activities of 3-(4-Hydroxyphenyl)propionitrile. It is primarily cited in chemical literature as a synthetic intermediate.
However, a structurally related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA) , which is a major microbial metabolite of procyanidin A2, has been shown to possess biological activity.[13] Studies have indicated that HPPA can suppress macrophage foam cell formation, suggesting anti-atherosclerotic potential.[13] This action is associated with the regulation of lipid metabolism and the suppression of cellular oxidative stress and inflammation.[13] It is important not to conflate the activities of HPPA with 3-(4-Hydroxyphenyl)propionitrile, as their functional groups (carboxylic acid vs. nitrile) confer different chemical and biological properties.
Conclusion
Diarylpropionitrile (DPN) is a potent and selective ERβ agonist with a multifaceted biological profile. Its well-documented anti-inflammatory, neuroprotective, and anti-melanogenic activities make it a valuable pharmacological tool and a lead compound for further investigation in various therapeutic areas. The clear distinction between DPN and the less-studied 3-(4-Hydroxyphenyl)propionitrile is essential for accurate scientific discourse. Future research should continue to explore the full therapeutic potential of DPN and its enantiomers, as well as to investigate any potential biological roles of 3-(4-Hydroxyphenyl)propionitrile and its derivatives.
The Elusive Nitrile: A Technical Guide to the Natural Occurrence of 3-(4-Hydroxyphenyl)propionitrile
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Hydroxyphenyl)propionitrile is a phenolic nitrile of interest in various chemical and pharmaceutical research fields. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Hydroxyphenyl)propionitrile is a phenolic nitrile of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive review of its natural occurrence. A thorough examination of scientific literature reveals a critical finding: there is currently no direct evidence of 3-(4-Hydroxyphenyl)propionitrile being isolated from a natural source, be it plant, animal, or microbial. This guide, therefore, addresses this significant knowledge gap by focusing on closely related, naturally occurring analogues, their biosynthetic origins, and detailed methodologies for future investigation. We present quantitative data for these related compounds, propose a hypothetical biosynthetic pathway for 3-(4-Hydroxyphenyl)propionitrile based on established biochemical principles, and provide a detailed experimental workflow for its targeted detection and quantification in biological matrices. This document serves as a foundational resource for researchers investigating this compound and the broader class of tyrosine-derived secondary metabolites.
Introduction: The Status of 3-(4-Hydroxyphenyl)propionitrile as a Natural Product
Phenolic nitriles are a class of secondary metabolites that play various roles in plant defense and signaling. While many such compounds have been isolated and characterized from natural sources, a comprehensive literature review indicates that 3-(4-Hydroxyphenyl)propionitrile has not yet been reported as a naturally occurring compound . Chemical databases such as the NIST Chemistry WebBook list its physical and spectral properties but do not cite a natural origin[1]. This absence in the scientific record is a crucial piece of information for researchers, suggesting that the compound may be a synthetic entity, a transient metabolic intermediate that does not accumulate, or a yet-to-be-discovered natural product.
This guide proceeds by examining the natural occurrence of structurally similar compounds, providing the context and tools for researchers to potentially investigate the presence of 3-(4-Hydroxyphenyl)propionitrile in nature.
Naturally Occurring Structural Analogues
While the target compound remains elusive, several closely related molecules have been identified in the plant kingdom. These analogues provide the strongest clues as to where 3-(4-Hydroxyphenyl)propionitrile might be found and what its biological function could be.
4-Hydroxyphenylacetonitrile
This compound is a shorter-chain analogue, differing by a single methylene group. It is a known degradation product of glucosinalbin, a glucosinolate found in white mustard (Sinapis alba). The horseradish tree (Moringa oleifera) also contains a glycoside of 4-hydroxyphenylacetonitrile known as niazirine. Its presence has been noted, though not quantified, in a variety of other food plants.
Methyl 3-(4-hydroxyphenyl)propionate
This methyl ester of the corresponding carboxylic acid is structurally very similar to the target nitrile. It has been successfully isolated and characterized from the root exudates of sorghum (Sorghum bicolor), where it is implicated in the phenomenon of biological nitrification inhibition.
Table 1: Quantitative Data for Naturally Occurring Analogues of 3-(4-Hydroxyphenyl)propionitrile
Note: Data on the concentration of 4-Hydroxyphenylacetonitrile in natural sources is not available in the reviewed literature.
Proposed Biosynthesis of 3-(4-Hydroxyphenyl)propionitrile
The biosynthesis of nitriles in plants typically originates from amino acids. Based on the known pathways for tyrosine-derived secondary metabolites, a hypothetical biosynthetic route for 3-(4-Hydroxyphenyl)propionitrile can be proposed. This pathway would likely begin with the amino acid L-tyrosine .
The key steps are proposed as follows:
Decarboxylation: L-tyrosine is decarboxylated to form tyramine.
Oxidation: Tyramine undergoes oxidation to form the corresponding aldoxime, 4-hydroxyphenylpropionaldoxime. This step is commonly catalyzed by cytochrome P450 enzymes of the CYP79 family.
Dehydration: The aldoxime is then dehydrated to form the nitrile, 3-(4-Hydroxyphenyl)propionitrile. This final step is typically carried out by an aldoxime dehydratase.
Caption: Hypothetical biosynthesis of 3-(4-Hydroxyphenyl)propionitrile from L-tyrosine.
Experimental Protocols for Future Investigation
To determine if 3-(4-Hydroxyphenyl)propionitrile exists in nature, a robust and sensitive analytical methodology is required. The following protocol outlines a standard approach for the extraction and quantification of phenolic compounds from a plant matrix, optimized for the targeted analysis of this specific nitrile. Sorghum or plants from the Brassicaceae family would be logical starting points for such an investigation.
Sample Preparation and Extraction
Harvesting and Stabilization: Collect fresh plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
Lyophilization: Freeze-dry the samples to remove water without degrading thermolabile compounds.
Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder to ensure homogeneity.
Solvent Extraction:
Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.
Add 1.5 mL of an 80:20 methanol/water solution, vortexed with an internal standard (e.g., a deuterated analogue).
Sonicate the mixture in an ice bath for 30 minutes to lyse cells and facilitate extraction.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Quantification by HPLC-MS/MS
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase:
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 15 minutes at a flow rate of 0.3 mL/min.
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-(4-Hydroxyphenyl)propionitrile would need to be determined by infusing a pure standard. ESI would likely be performed in negative mode due to the phenolic hydroxyl group.
Quantification: Create a calibration curve using a certified reference standard of 3-(4-Hydroxyphenyl)propionitrile at concentrations ranging from 1 ng/mL to 1000 ng/mL. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Caption: Workflow for the extraction and analysis of 3-(4-Hydroxyphenyl)propionitrile.
Unveiling the History of 3-(4-Hydroxyphenyl)propionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable bui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in organic synthesis. While its modern applications are documented, its early history has remained somewhat obscure. This document aims to shed light on its origins by presenting available historical context, alongside its physicochemical properties and a detailed modern synthesis protocol.
Introduction
3-(4-Hydroxyphenyl)propionitrile, also known by synonyms such as p-hydroxyhydrocinnamonitrile and β-(4-hydroxyphenyl)propionitrile, is a bifunctional organic compound featuring a nitrile group and a phenol moiety. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. While the initial discovery and synthesis of this compound are not widely documented in readily accessible modern literature, this guide endeavors to provide a thorough account based on available information.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 3-(4-Hydroxyphenyl)propionitrile is essential for its effective use in research and development.
Soluble in methanol, ethanol, and acetone. Insoluble in water.
Discovery and Historical Synthesis
Detailed information regarding the first reported synthesis of 3-(4-Hydroxyphenyl)propionitrile is not prominently available in contemporary chemical literature. Early organic chemistry research was often published in German or French journals, and comprehensive digital archives of this literature are not always readily searchable.
It is plausible that the synthesis was first achieved through classical methods of nitrile formation, such as the cyanation of a corresponding halide or the dehydration of an amide. One of the foundational methods for the synthesis of related nitriles in the early 20th century involved the reaction of an alkyl halide with an alkali metal cyanide. A hypothetical historical synthesis of 3-(4-Hydroxyphenyl)propionitrile could have involved the following logical steps:
Contemporary methods for the synthesis of 3-(4-Hydroxyphenyl)propionitrile offer improved yields, milder reaction conditions, and greater substrate scope compared to historical approaches. A widely employed modern method is the catalytic reduction of a corresponding cyanohydrin or the hydrocyanation of a vinyl phenol derivative.
Experimental Protocol: Synthesis via Reduction of 4-Hydroxycinnamic Acid
A common and efficient laboratory-scale synthesis involves the conversion of 4-hydroxycinnamic acid to the corresponding nitrile.
Acid Chloride Formation: 4-hydroxycinnamic acid is reacted with an excess of thionyl chloride to form 4-hydroxycinnamoyl chloride. The reaction is typically carried out in an inert solvent under reflux.
Amide Formation: The resulting acid chloride is then carefully added to a cooled, concentrated aqueous solution of ammonia to yield 4-hydroxycinnamide.
Dehydration to Nitrile: The amide is subsequently dehydrated to form 3-(4-Hydroxyphenyl)propionitrile. This is often achieved by heating the amide with a strong dehydrating agent like phosphorus pentoxide.
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 3-(4-Hydroxyphenyl)propionitrile.
Caption: Modern synthesis workflow from 4-hydroxycinnamic acid.
Applications in Research and Drug Development
3-(4-Hydroxyphenyl)propionitrile serves as a key intermediate in the synthesis of various pharmaceutical agents. Its phenolic hydroxyl group and nitrile functionality allow for a wide range of chemical transformations.
Precursor to Pharmaceuticals: It is a building block for the synthesis of compounds with potential therapeutic activities, including cardiovascular and neurological agents.
Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of derivatives. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.
Caption: Chemical derivatization pathways.
Conclusion
3-(4-Hydroxyphenyl)propionitrile is a compound with a rich, albeit not fully documented, history. Its journey from a likely discovery in the early era of organic synthesis to its current role as a valuable synthetic intermediate highlights the enduring importance of fundamental organic molecules. This guide has provided a consolidated resource on its properties, a plausible historical synthesis, a detailed modern experimental protocol, and its applications, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences. Further archival research into early 20th-century chemical literature may yet uncover the original report of this versatile compound.
Spectroscopic Analysis of 3-(4-Hydroxyphenyl)propionitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propionitrile, a molecule of interest in various res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propionitrile, a molecule of interest in various research fields. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and application in scientific research and drug development.
Infrared (IR) Spectroscopy
The infrared spectrum of 3-(4-Hydroxyphenyl)propionitrile reveals key functional groups present in the molecule. The analysis of the major absorption bands provides a unique fingerprint for this compound.
Wavenumber (cm⁻¹)
Assignment
Intensity
~3360
O-H stretch (phenolic)
Strong, Broad
~3030
C-H stretch (aromatic)
Medium
~2940
C-H stretch (aliphatic)
Medium
~2250
C≡N stretch (nitrile)
Medium
~1610, 1515, 1445
C=C stretch (aromatic ring)
Strong
~1230
C-O stretch (phenol)
Strong
~830
C-H bend (para-substituted aromatic)
Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 3-(4-Hydroxyphenyl)propionitrile, confirming its structural integrity.
¹H NMR Spectral Data
The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.05
Doublet
2H
Ar-H (ortho to -CH₂CH₂CN)
~6.75
Doublet
2H
Ar-H (ortho to -OH)
~5.0 (variable)
Singlet (broad)
1H
-OH
~2.85
Triplet
2H
-CH₂-Ar
~2.60
Triplet
2H
-CH₂-CN
¹³C NMR Spectral Data
The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
Chemical Shift (δ, ppm)
Assignment
~154.5
Ar-C-OH
~130.0
Ar-C (ortho to -CH₂CH₂CN)
~129.5
Ar-C (ipso)
~119.5
C≡N
~115.5
Ar-C (ortho to -OH)
~31.0
-CH₂-Ar
~19.0
-CH₂-CN
Experimental Protocols
The following are generalized experimental protocols for obtaining the IR and NMR spectra of 3-(4-Hydroxyphenyl)propionitrile.
Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.
Sample Preparation: A small amount of solid 3-(4-Hydroxyphenyl)propionitrile is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, and the data is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of 3-(4-Hydroxyphenyl)propionitrile is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Data Acquisition: The NMR tube is placed in the spectrometer probe.
For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a good signal-to-noise ratio.
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts per million (ppm).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the spectroscopic analysis of 3-(4-Hydroxyphenyl)propionitrile.
Caption: Workflow for Spectroscopic Analysis.
Exploratory
An In-depth Technical Guide to the Physical Properties of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point, boiling point, and solubility is critical for drug development, formulation, quality control, and ensuring bioavailability. This document outlines these key parameters, details the experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.
Core Physical and Chemical Properties
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its fundamental physical properties are crucial for predicting its behavior during manufacturing and in physiological systems. At room temperature, ibuprofen is a solid and is typically manufactured in tablet or capsule form.[2]
| Dichloromethane | Very Soluble[1] | Not Specified |
Ibuprofen's poor water solubility (<1 mg/mL) is a key challenge in formulation.[5] As a carboxylic acid, its solubility is highly dependent on pH; it is more soluble in alkaline solutions where the acid group is deprotonated.[2][4] It is much more soluble in organic solvents and aqueous-alcohol mixtures.[4][5]
Experimental Protocols
Accurate and reproducible measurement of physical properties is essential for regulatory compliance and consistent product performance. The following are standard protocols for determining the melting point and solubility of a solid active pharmaceutical ingredient (API) like Ibuprofen.
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, as detailed in the United States Pharmacopeia (USP).[6][7]
Principle:
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The melting range is the temperature from the first observation of liquid (onset) to the temperature at which the substance is completely liquid (clear point).[7] Pure substances exhibit a sharp melting range, while impurities typically depress the melting point and broaden the range.
Methodology:
Sample Preparation: The Ibuprofen sample must be finely powdered and thoroughly dried, for example, in a vacuum desiccator over silica gel for 24 hours.[7]
Capillary Loading: A sufficient amount of the dry powder is packed into a USP-compliant capillary tube (approx. 10 cm long, 0.8-1.2 mm internal diameter) to form a column 2.5-3.5 mm high when compacted by tapping.[7]
Apparatus Setup: The loaded capillary is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital sensor.[8]
Heating and Observation:
The apparatus is heated rapidly to a temperature approximately 5-10°C below the expected melting point of Ibuprofen (around 65-70°C).[7][9]
The heating rate is then reduced to a slow, constant rate, typically 1°C/minute, to ensure thermal equilibrium.[7][9]
The sample is observed carefully through a magnifying lens.
Data Recording:
T1 (Onset): The temperature at which the column of powder is first observed to collapse or shrink is recorded.[7]
T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid is recorded.[7]
The melting range is reported as T1 - T2. For pharmacopeial purposes, the "melting point" is often the clear point.[7]
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[10][11]
Principle:
An excess amount of the solid solute (Ibuprofen) is agitated in a specific solvent system for a prolonged period, allowing it to reach equilibrium. The concentration of the dissolved API in the resulting saturated solution is then quantified.[10][12]
Methodology:
System Preparation: A predetermined volume of the solvent (e.g., purified water, pH 7.4 buffer, ethanol) is added to a flask or vial.
Addition of Solute: An excess amount of solid Ibuprofen is added to the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid remains undissolved at the end of the experiment.[10]
Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12][13] The mixture is agitated for a sufficient time to reach equilibrium, which can take from 24 to 72 hours.[14] Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24h, 48h) until the value remains constant.[14]
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a fine-pore, non-adsorptive filter (e.g., 0.45 µm PVDF).[15]
Quantification: The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]
Reporting: The measured concentration is reported as the solubility of Ibuprofen in the specific solvent at the specified temperature. For BCS classification, this is performed across a pH range of 1.2 to 6.8.[14]
Mandatory Visualizations
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2 that mediate pain and inflammation.[18][19] By blocking this conversion, Ibuprofen reduces the synthesis of these inflammatory mediators.[20]
Synthesis of 3-(4-Hydroxyphenyl)propionitrile from L-Tyrosine: An Application Note and Protocol
Abstract This document provides a detailed protocol for the chemical synthesis of 3-(4-hydroxyphenyl)propionitrile from the amino acid L-tyrosine. The synthesis is based on a modified Sandmeyer reaction, a versatile and...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed protocol for the chemical synthesis of 3-(4-hydroxyphenyl)propionitrile from the amino acid L-tyrosine. The synthesis is based on a modified Sandmeyer reaction, a versatile and widely used method in organic chemistry for the conversion of aromatic amines to various functional groups. This process involves the diazotization of the amino group of tyrosine, followed by a copper(I) cyanide-mediated cyanation. This application note is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis who are interested in the preparation of substituted propionitrile compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules.
Introduction
3-(4-Hydroxyphenyl)propionitrile is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a hydroxylated phenyl ring and a nitrile group, allows for diverse subsequent chemical transformations. L-tyrosine, a readily available and relatively inexpensive non-essential amino acid, serves as an attractive starting material for the synthesis of this and other fine chemicals.
The synthetic route described herein employs the Sandmeyer reaction, a robust method for the substitution of an aromatic amino group.[1][2] The reaction proceeds in two main steps: the conversion of the primary aromatic amine of tyrosine into a diazonium salt, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4] This protocol offers a practical approach for the laboratory-scale synthesis of 3-(4-hydroxyphenyl)propionitrile.
Reaction Scheme
The overall transformation from L-tyrosine to 3-(4-hydroxyphenyl)propionitrile is depicted in the following reaction scheme:
Caption: Synthetic pathway for 3-(4-Hydroxyphenyl)propionitrile from L-Tyrosine.
Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-tyrosine (1.81 g, 10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and deionized water (20 mL).
Cool the flask in an ice bath to 0-5 °C with constant stirring.
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL).
Add the sodium nitrite solution dropwise to the cold tyrosine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution contains the in-situ generated diazonium salt of tyrosine.
Step 2: Sandmeyer Cyanation
In a separate 500 mL round-bottom flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in deionized water (30 mL). Perform this step in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanides.
Warm this cyanide solution to 60-70 °C with stirring.
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a steady evolution of gas.
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(4-hydroxyphenyl)propionitrile.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-(4-hydroxyphenyl)propionitrile from L-tyrosine.
Parameter
Value
Reactants
L-Tyrosine
1.81 g (10 mmol)
Sodium Nitrite
0.76 g (11 mmol)
Copper(I) Cyanide
1.08 g (12 mmol)
Potassium Cyanide
1.56 g (24 mmol)
Reaction Conditions
Diazotization Temperature
0-5 °C
Cyanation Temperature
60-70 °C
Reaction Time (Cyanation)
1 hour
Product
Product Name
3-(4-Hydroxyphenyl)propionitrile
Molecular Formula
C₉H₉NO
Molecular Weight
147.17 g/mol
Theoretical Yield
1.47 g
Representative Yield
45-60%
Safety Precautions
Cyanide compounds (CuCN, KCN) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.
Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Always work in a fume hood and avoid mixing cyanides with acids outside of the specified reaction conditions.
Diazonium salts can be explosive when isolated in a dry state. It is crucial to use the diazonium salt solution immediately after its preparation and not to attempt to isolate the intermediate.
The reaction is exothermic, especially during the addition of the diazonium salt to the cyanide solution. Proper temperature control is essential.
Workflow Diagram
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis of 3-(4-Hydroxyphenyl)propionitrile.
Conclusion
The protocol described in this application note provides a viable method for the synthesis of 3-(4-hydroxyphenyl)propionitrile from L-tyrosine. The Sandmeyer reaction proves to be an effective tool for this transformation. Careful adherence to the experimental procedure and safety precautions is paramount, especially when handling highly toxic cyanide reagents. The resulting product is a versatile intermediate for further synthetic applications in various fields of chemical research and development.
Laboratory Preparation of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols for Researchers
For Immediate Release This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in the development of v...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in the development of various pharmaceutical compounds and a research tool in chemical biology. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Abstract
3-(4-Hydroxyphenyl)propionitrile is a nitrile derivative of the naturally occurring compound phloretic acid. Its synthesis is of interest for the preparation of various biologically active molecules. This protocol outlines a reliable two-step synthetic route starting from the readily available 4-hydroxybenzaldehyde. The synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by a cyanation reaction to yield the target nitrile. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to ensure reproducibility.
Synthetic Pathway Overview
The laboratory preparation of 3-(4-Hydroxyphenyl)propionitrile is achieved through a two-step process. The first step involves the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol. The second step is the conversion of the primary alcohol to the desired nitrile.
Caption: Synthetic workflow for 3-(4-Hydroxyphenyl)propionitrile.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyphenethyl Alcohol
This protocol details the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol using sodium borohydride.
Materials:
4-Hydroxybenzaldehyde
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxybenzaldehyde in 100 mL of methanol.
Cool the solution to 0 °C in an ice bath with continuous stirring.
Slowly add 1.5 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxyphenethyl alcohol as a solid.
Step 2: Synthesis of 3-(4-Hydroxyphenyl)propionitrile
This protocol describes the conversion of 4-hydroxyphenethyl alcohol to 3-(4-hydroxyphenyl)propionitrile via a Mitsunobu reaction. This is an adapted general procedure.[1]
Materials:
4-Hydroxyphenethyl Alcohol
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Acetone cyanohydrin
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
Hexanes
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Syringe
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 4-hydroxyphenethyl alcohol and 11.3 g of triphenylphosphine.
Add 100 mL of anhydrous THF and stir until all solids have dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add 3.7 mL of acetone cyanohydrin via syringe.[2]
In a separate flask, prepare a solution of 8.4 mL of DIAD in 20 mL of anhydrous THF.
Add the DIAD solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Resuspend the residue in a minimal amount of dichloromethane and add hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes.
Concentrate the filtrate and purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Combine the fractions containing the product and remove the solvent under reduced pressure to yield 3-(4-hydroxyphenyl)propionitrile.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-(4-hydroxyphenyl)propionitrile.
Nitrile (C≡N) stretch around 2250 cm⁻¹ (characteristic)
Aromatic C=C stretching around 1610 and 1515 cm⁻¹
Mass Spectrometry (EI):
m/z (%): 147 (M⁺), 107 ([M-CH₂CN]⁺)
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product, including the key reagents for each transformation.
Caption: Reagents and transformations in the synthesis.
Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 3-(4-Hydroxyphenyl)propionitrile as a versatile chemical intermediate in pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-Hydroxyphenyl)propionitrile as a versatile chemical intermediate in pharmaceutical research and development. The document details its application in the synthesis of a potent and selective estrogen receptor β (ERβ) agonist, Diarylpropionitrile (DPN), and outlines the key signaling pathways involved.
Application in the Synthesis of Diarylpropionitrile (DPN)
3-(4-Hydroxyphenyl)propionitrile serves as a crucial building block for the synthesis of Diarylpropionitrile (DPN), a well-characterized and widely used selective estrogen receptor β (ERβ) agonist.[1][2][3][4][5] DPN is a valuable tool for elucidating the physiological and pathological roles of ERβ, making it a significant compound in drug discovery programs targeting hormone-responsive cancers, neurodegenerative diseases, and inflammatory conditions.
The synthesis of DPN from a precursor structurally related to 3-(4-Hydroxyphenyl)propionitrile involves a multi-step process. A representative synthetic scheme is outlined below, starting from the related compound 2-(4-methoxyphenyl)acetonitrile. This can be conceptually adapted to start from 3-(4-Hydroxyphenyl)propionitrile by appropriate functional group manipulations. The key steps involve the formation of a substituted stilbene, followed by reduction and demethylation to yield the final DPN product.[6]
Key Synthetic Transformations:
Stilbene Formation: Base-catalyzed condensation of an arylacetonitrile with an aryl aldehyde.
Reduction: Reduction of the stilbene double bond, for instance, using sodium borohydride.
Demethylation: Cleavage of methyl ethers to yield the final dihydroxylated product, often achieved with reagents like boron tribromide.
The chirality of DPN is a critical factor in its biological activity, with the R-enantiomer generally exhibiting higher binding affinity and potency for ERβ compared to the S-enantiomer.[1][2][3]
Quantitative Data: Binding Affinity and Potency of DPN
The following tables summarize the in vitro binding affinities and transcriptional potencies of racemic DPN and its enantiomers for the estrogen receptors α (ERα) and β (ERβ). This data highlights the remarkable selectivity of DPN for ERβ.
Table 1: Relative Ligand Binding Affinity (RLA) of DPN Enantiomers for Human ERα and ERβ [2][3]
Compound
RLA for ERα (%)
RLA for ERβ (%)
ERβ/ERα Selectivity Ratio
R-DPN
0.23 ± 0.07
76 ± 12
332
S-DPN
0.38 ± 0.08
56 ± 8
147
rac-DPN
0.29 ± 0.05
66 ± 9
305
RLA values are relative to estradiol (100%). Data are presented as mean ± SD.
Table 2: Relative Coactivator Recruitment Potency (RCP) of DPN Enantiomers with SRC3 [3]
Compound
RCP for ERα (%)
RCP for ERβ (%)
R-DPN
12 ± 3
100 ± 15
S-DPN
6 ± 2
80 ± 10
rac-DPN
9 ± 2
90 ± 12
RCP values are relative to estradiol (100%). Data are presented as mean ± SD.
Table 3: Relative Estrogenic Potency (RRP) of DPN Enantiomers in a Cellular Transcriptional Assay [3]
Compound
RRP for ERα (%)
RRP for ERβ (%)
ERβ/ERα Potency Ratio
R-DPN
0.15 ± 0.04
4.5 ± 0.8
30
S-DPN
0.08 ± 0.02
1.8 ± 0.3
22
rac-DPN
0.11 ± 0.03
3.0 ± 0.5
27
RRP values are relative to estradiol (100%). Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Representative Synthesis of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN)
This protocol is a representative synthesis adapted from known procedures and illustrates the key chemical transformations.[6]
Step 1: Synthesis of 2,3-Bis(4-methoxyphenyl)acrylonitrile (Stilbene Intermediate)
To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the desired stilbene.
Step 2: Reduction of 2,3-Bis(4-methoxyphenyl)acrylonitrile
Dissolve the stilbene intermediate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2,3-bis(4-methoxyphenyl)propanenitrile.
Step 3: Demethylation to Yield DPN
Dissolve 2,3-bis(4-methoxyphenyl)propanenitrile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in the same solvent dropwise.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by pouring it onto ice-water.
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
Purify the crude DPN by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
DPN, synthesized from 3-(4-Hydroxyphenyl)propionitrile as a precursor, selectively activates the ERβ signaling pathway. The diagram below illustrates the classical (genomic) and non-classical (non-genomic) pathways of ERβ activation.
Caption: ERβ Signaling Pathway Activated by DPN.
Experimental Workflow: Synthesis and Evaluation of DPN
The following diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized DPN.
Caption: Workflow for DPN Synthesis and Evaluation.
Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 3-(4-hydroxyphenyl)propionitrile and its relevance in pharmaceutical research. This document det...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(4-hydroxyphenyl)propionitrile and its relevance in pharmaceutical research. This document details its primary applications, distinguishes it from structurally similar compounds, and provides experimental context for its use and the study of its derivatives.
Overview of 3-(4-Hydroxyphenyl)propionitrile
3-(4-Hydroxyphenyl)propionitrile, also known as β-(4-hydroxyphenyl)propionitrile, is an organic compound with the chemical formula C9H9NO.[1][2] It serves as a versatile molecule in various research and development settings. While it is utilized as a research tool for evaluating the biological role of estrogen receptor beta (ERβ), it is crucial to distinguish it from the more extensively studied and potent ERβ agonist, 2,3-bis(4-hydroxyphenyl)propionitrile (DPN).[3][4] Primarily, 3-(4-hydroxyphenyl)propionitrile functions as a key intermediate in the synthesis of more complex molecules.[3][5]
Table 1: Chemical and Physical Properties of 3-(4-Hydroxyphenyl)propionitrile
Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol[3]
Applications in Pharmaceutical Research
The utility of 3-(4-hydroxyphenyl)propionitrile in pharmaceutical research is primarily centered on its role as a synthetic precursor and a tool for preliminary biological evaluation.
3-(4-Hydroxyphenyl)propionitrile is a valuable starting material or intermediate for the synthesis of various pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring a hydroxyl group and a nitrile group, allows for a range of chemical modifications to build more complex and biologically active molecules.
Caption: Synthetic workflow of 3-(4-Hydroxyphenyl)propionitrile.
This compound is used as a tool to investigate the biological functions of ERβ.[3][4] It helps in understanding the mechanisms of action and potential therapeutic applications of drugs that target ERβ, which are important in the development of treatments for various diseases.[3]
A Note on Diarylpropionitrile (DPN): A Key Derivative
In the context of ERβ research, it is essential to discuss 2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as Diarylpropionitrile (DPN). DPN is a synthetic, non-steroidal, and highly selective agonist of ERβ and is frequently the subject of research that might be mistakenly associated with 3-(4-hydroxyphenyl)propionitrile.[7]
DPN is a potent ERβ agonist with an IC50 of 15 nM.[8][9] It exhibits a 70-fold greater binding affinity for ERβ over ERα.[7][10] This selectivity makes DPN an invaluable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.
Table 2: Biological Activity of Diarylpropionitrile (DPN)
As an ERβ agonist, DPN initiates a signaling cascade upon binding to the receptor. This can lead to various cellular responses, including the modulation of gene expression. The diagram below illustrates a simplified signaling pathway for DPN.
Caption: DPN-mediated ERβ signaling pathway.
Experimental Protocols
The following are generalized protocols relevant to the study of ERβ agonists like DPN, which can be adapted for evaluating compounds such as 3-(4-hydroxyphenyl)propionitrile and its derivatives.
This assay determines the ability of a compound to activate ERβ.
Protocol:
Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
Compound Treatment: Plate the cells in a multi-well plate and treat with varying concentrations of the test compound (e.g., DPN as a positive control, 3-(4-hydroxyphenyl)propionitrile).
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 value.
Caption: Workflow for an in vitro transactivation assay.
Animal models are used to investigate the in vivo effects of ERβ agonists.
Protocol:
Animal Model: Select an appropriate animal model (e.g., ovariectomized female mice or rats to reduce endogenous estrogen levels).
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., subcutaneous injection, oral gavage).
Treatment Period: Continue the treatment for a specified duration depending on the biological question being addressed.
Endpoint Measurement: At the end of the study, collect relevant tissues or perform behavioral tests to assess the physiological effects. For example, in studies of DPN, researchers have examined effects on prostatic hyperplasia, inflammation, and neuronal activation.[8][9][11]
Analysis: Analyze the collected data using appropriate statistical methods.
Related Metabolites in Research
Research has also extended to metabolites of related compounds. For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, indicating its potential role in cardiovascular health.[12] This highlights the importance of studying the metabolic fate and biological activities of such phenolic compounds.
Analytical Methods for the Detection of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug development and metabolic research. Accur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug development and metabolic research. Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the detection and quantification of 3-(4-Hydroxyphenyl)propionitrile using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
A comparative summary of the performance characteristics of different analytical platforms for the analysis of phenolic compounds similar to 3-(4-Hydroxyphenyl)propionitrile is presented below. It is important to note that these values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[1]
Data Presentation: Comparative Analysis of Analytical Methods
Quantification is achieved by constructing a calibration curve from the peak areas of external standards of 3-(4-Hydroxyphenyl)propionitrile at known concentrations.
HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like 3-(4-Hydroxyphenyl)propionitrile, a derivatization step is typically required.
a. Sample Preparation and Derivatization
Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate. For solid samples, sonication can be employed to improve extraction efficiency.
Drying: The extract must be thoroughly dried, as the presence of water can interfere with the derivatization process. This can be achieved by passing the extract through anhydrous sodium sulfate or by evaporation.
Derivatization: To increase volatility, the hydroxyl group of 3-(4-Hydroxyphenyl)propionitrile needs to be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the dried extract with the silylating agent at 70°C for 30 minutes.[8]
Injection: The derivatized sample is then ready for injection into the GC-MS system.
b. GC-MS Instrumentation and Conditions
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar nonpolar capillary column.[8]
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the silylated derivative of 3-(4-Hydroxyphenyl)propionitrile should be determined by analyzing a standard.
c. Data Analysis
Quantification is performed using a calibration curve generated from derivatized standards. An internal standard, structurally similar to the analyte, is recommended for improved accuracy.
GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the analysis of trace levels of analytes in complex biological matrices.
a. Sample Preparation (Human Plasma)
The sample preparation protocol is similar to that for HPLC-UV, involving protein precipitation, centrifugation, evaporation, and reconstitution. For cleaner samples and pre-concentration, Solid-Phase Extraction (SPE) can be employed.[1]
b. LC-MS/MS Instrumentation and Conditions
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for faster analysis and better resolution.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic acid in water.
Solvent B: Acetonitrile.
Gradient Elution: A gradient similar to the HPLC-UV method can be used and optimized for faster run times.
Flow Rate: 0.3 mL/min.
Ionization Mode: ESI in negative ion mode is typically suitable for phenolic compounds.
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions for 3-(4-Hydroxyphenyl)propionitrile and an internal standard need to be optimized. This involves determining the precursor ion and the most abundant product ions.
c. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Biological Relevance and Signaling Pathway
While 3-(4-Hydroxyphenyl)propionitrile itself is not extensively studied for its direct biological signaling, its structural analog, 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN), is a well-known selective agonist for Estrogen Receptor β (ERβ). Understanding the interaction of such compounds with estrogen receptors provides a plausible biological context. Estrogen signaling can occur through nuclear or membrane-initiated pathways.[9][10]
In the nuclear pathway, the ligand binds to ERα or ERβ, which then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, activating gene transcription.[9] In the membrane-initiated pathway, estrogen or its agonists can bind to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER), leading to the rapid activation of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[10]
Estrogen Receptor Signaling Pathway.
Conclusion
The choice of analytical method for the detection of 3-(4-Hydroxyphenyl)propionitrile depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and accessible method for relatively high concentrations. GC-MS provides excellent sensitivity but requires a derivatization step. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological samples. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own analytical methods for this compound.
Application Notes and Protocols for HPLC Analysis of 3-(4-Hydroxyphenyl)propionitrile and its Metabolites
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug discovery and toxicology. Understanding i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug discovery and toxicology. Understanding its metabolic fate is crucial for evaluating its biological activity and potential toxicity. In biological systems, it is anticipated that the primary metabolic conversion of 3-(4-Hydroxyphenyl)propionitrile involves the hydrolysis of the nitrile group to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propionic acid. This document provides detailed application notes and protocols for the extraction and simultaneous quantitative analysis of 3-(4-Hydroxyphenyl)propionitrile and its primary metabolite, 3-(4-hydroxyphenyl)propionic acid, in biological matrices using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway
The metabolic transformation of 3-(4-Hydroxyphenyl)propionitrile to 3-(4-hydroxyphenyl)propionic acid is a hydrolytic process. This conversion is a common metabolic pathway for aromatic nitriles in vivo.
Metabolic conversion of the parent compound to its metabolite.
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for the simultaneous analysis of 3-(4-Hydroxyphenyl)propionitrile and its metabolite, 3-(4-hydroxyphenyl)propionic acid.
Application Note: Quantitative Analysis of 3-(4-Hydroxyphenyl)propionitrile in Human Plasma by LC-MS/MS
Introduction 3-(4-Hydroxyphenyl)propionitrile is a nitrile-containing phenolic compound. It is structurally related to metabolites of dietary polyphenols, which are of significant interest in nutritional and clinical res...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-(4-Hydroxyphenyl)propionitrile is a nitrile-containing phenolic compound. It is structurally related to metabolites of dietary polyphenols, which are of significant interest in nutritional and clinical research due to their potential health implications. Accurate quantification of such compounds in biological matrices like plasma is essential for pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of dietary precursors.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(4-Hydroxyphenyl)propionitrile in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.
Metabolic Pathway Context
3-(4-Hydroxyphenyl)propionitrile is related to compounds formed from the microbial metabolism of dietary polyphenols, such as flavonoids, in the colon. The general pathway involves the breakdown of complex polyphenols into smaller phenolic acids.[1][2][3] The diagram below illustrates a plausible metabolic pathway leading to related phenylpropionic acids, which are structurally similar to the target analyte.
Application Note: 3-(4-Hydroxyphenyl)propionitrile as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to utilizing 3-(4-Hydroxyphenyl)propionitrile as a reference standard in chromatographic applications....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing 3-(4-Hydroxyphenyl)propionitrile as a reference standard in chromatographic applications. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection are outlined, including system suitability, preparation of standards, and a representative analytical method for quantification. This application note also includes tables with representative quantitative data and a diagram illustrating a relevant biological signaling pathway for a structurally related compound.
Introduction
3-(4-Hydroxyphenyl)propionitrile, also known as phloretin nitrile, is a chemical compound with a nitrile group and a hydroxyphenyl group. Its distinct chemical properties make it a valuable reference standard in various analytical techniques, particularly in chromatography. The use of a well-characterized reference standard is crucial for the accurate quantification and identification of analytes in complex matrices, which is a fundamental requirement in pharmaceutical research and drug development. This document details the application of 3-(4-Hydroxyphenyl)propionitrile as a reference standard for chromatographic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)propionitrile is presented in Table 1.
Table 1: Physicochemical Properties of 3-(4-Hydroxyphenyl)propionitrile
Property
Value
CAS Number
17363-01-8
Molecular Formula
C₉H₉NO
Molecular Weight
147.17 g/mol
Appearance
White to off-white crystalline powder
Melting Point
79-82 °C
Solubility
Soluble in methanol, ethanol, and acetonitrile. Sparingly soluble in water.
Storage
2-8°C, protected from light and moisture
Chromatographic Analysis
A representative High-Performance Liquid Chromatography (HPLC) method with UV detection is described below for the quantification of 3-(4-Hydroxyphenyl)propionitrile. This method can be adapted and validated for specific applications.
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
Chemicals and Reagents:
3-(4-Hydroxyphenyl)propionitrile reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and deionized)
Formic acid (optional, for mobile phase modification)
Experimental Protocol: HPLC-UV Method
1. Preparation of Mobile Phase:
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v).
For improved peak shape, 0.1% formic acid can be added to the aqueous component.
Degas the mobile phase before use.
2. Preparation of Standard Stock Solution:
Accurately weigh approximately 10 mg of 3-(4-Hydroxyphenyl)propionitrile reference standard.
Dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
3. Preparation of Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
A representative set of chromatographic conditions is provided in Table 2.
Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) multiple times (n=5).
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
6. Calibration Curve:
Inject the prepared working standard solutions in triplicate.
Construct a calibration curve by plotting the peak area against the concentration of 3-(4-Hydroxyphenyl)propionitrile.
7. Sample Analysis:
Prepare sample solutions by dissolving the material to be tested in a suitable solvent and diluting with the mobile phase to a concentration within the calibration range.
Inject the sample solutions and determine the concentration of 3-(4-Hydroxyphenyl)propionitrile from the calibration curve.
Representative Quantitative Data
The following tables summarize representative quantitative data obtained from a method validation study for the HPLC-UV analysis of 3-(4-Hydroxyphenyl)propionitrile.
Table 3: System Suitability Results
Parameter
Acceptance Criteria
Observed Value
Retention Time (min)
-
~4.5
Tailing Factor
≤ 2.0
1.1
Theoretical Plates
≥ 2000
> 5000
RSD of Peak Area (%)
≤ 2.0%
0.8%
RSD of Retention Time (%)
≤ 2.0%
0.3%
Table 4: Method Validation Parameters
Parameter
Result
Linearity Range (µg/mL)
1 - 100
Correlation Coefficient (r²)
≥ 0.999
Limit of Detection (LOD) (µg/mL)
0.2
Limit of Quantification (LOQ) (µg/mL)
0.7
Accuracy (Recovery %)
98.5% - 101.2%
Precision (RSD %)
< 1.5%
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using 3-(4-Hydroxyphenyl)propionitrile as a reference standard in a chromatographic analysis.
Method
Investigating the In Vivo Metabolism of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to investigating the in vivo metabolism of 3-(4-Hydroxyphenyl)propionitrile. This document outlines th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vivo metabolism of 3-(4-Hydroxyphenyl)propionitrile. This document outlines the expected metabolic pathways, detailed experimental protocols for in vivo studies, and analytical methods for the identification and quantification of the parent compound and its metabolites.
Introduction
3-(4-Hydroxyphenyl)propionitrile is a chemical compound of interest in various research fields. Understanding its metabolic fate within a living organism is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. In vivo metabolism studies are essential to identify the enzymatic processes that modify the compound and the resulting metabolites that are formed and excreted.
Based on its chemical structure, 3-(4-Hydroxyphenyl)propionitrile is expected to undergo metabolism primarily at two sites: the nitrile group and the phenolic hydroxyl group. The nitrile moiety can be hydrolyzed to a carboxylic acid, potentially via an intermediate amide. The phenolic hydroxyl group is susceptible to phase II conjugation reactions, namely glucuronidation and sulfation, which facilitate excretion.
Predicted Metabolic Pathways
The metabolism of 3-(4-Hydroxyphenyl)propionitrile is anticipated to proceed through the following pathways:
Hydrolysis of the Nitrile Group: The nitrile group can be enzymatically hydrolyzed to a carboxylic acid, forming 3-(4-Hydroxyphenyl)propionic acid. This reaction may be catalyzed by nitrilase enzymes or could proceed through a two-step process involving nitrile hydratase to form an amide intermediate, 3-(4-Hydroxyphenyl)propionamide, which is then further hydrolyzed by an amidase.
Phase II Conjugation: The phenolic hydroxyl group is a primary site for conjugation reactions.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the hydroxyl group, forming a glucuronide conjugate.[1][2][3][4]
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group, resulting in a sulfate conjugate.[1][2][3][4][5]
Cytochrome P450-mediated Oxidation: While the primary routes are expected to be hydrolysis and conjugation, cytochrome P450 (CYP) enzymes could potentially be involved. CYPs can mediate the oxidation of the aromatic ring or contribute to the metabolism of the nitrile group, which in some cases can lead to the release of cyanide.[6][7][8][9] Specifically, CYP3A4 has been shown to convert cyano groups to amides.[6]
The following diagram illustrates the predicted metabolic pathways of 3-(4-Hydroxyphenyl)propionitrile.
Caption: Predicted metabolic pathways of 3-(4-Hydroxyphenyl)propionitrile.
Experimental Protocols
This section provides detailed protocols for an in vivo metabolism study of 3-(4-Hydroxyphenyl)propionitrile in a rat model.
Animal Study Protocol
Objective: To determine the metabolic profile of 3-(4-Hydroxyphenyl)propionitrile in rats following oral administration and to identify and quantify the parent compound and its metabolites in urine and feces.
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
Metabolic cages for individual housing and separate collection of urine and feces
Standard laboratory animal diet and water
Analytical standards of predicted metabolites (if available)
Procedure:
Acclimation: House rats individually in standard cages for at least one week to acclimate to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity). Provide ad libitum access to standard chow and water.
Dosing:
Fast the rats overnight (approximately 16 hours) before dosing, with continued access to water.
Prepare a homogenous suspension of 3-(4-Hydroxyphenyl)propionitrile in the vehicle at the desired concentration.
Administer a single oral dose of 3-(4-Hydroxyphenyl)propionitrile (e.g., 100 mg/kg) by oral gavage. A control group should receive the vehicle only.
Sample Collection:
Immediately after dosing, place each rat in an individual metabolic cage.
Collect urine and feces at the following time intervals: 0-8, 8-24, 24-48, and 48-72 hours post-dose.
Measure and record the volume of urine and the weight of feces collected at each interval.
Store samples immediately at -80°C until analysis.
Termination: At the end of the collection period (72 hours), euthanize the animals according to approved institutional guidelines.
Sample Preparation Protocol
Objective: To extract the parent compound and its metabolites from urine and feces for analysis.
Thaw urine samples to room temperature and vortex to ensure homogeneity.
Take an aliquot of urine (e.g., 1 mL) and adjust the pH to 5.0 with acetate buffer.
To hydrolyze conjugated metabolites, add β-glucuronidase and sulfatase and incubate at 37°C for 2-4 hours.
Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
Condition an SPE cartridge with methanol followed by water.
Load the supernatant onto the conditioned SPE cartridge.
Wash the cartridge with water to remove polar impurities.
Elute the analytes with methanol.
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Fecal Sample Preparation:
Thaw fecal samples and homogenize with water or a suitable buffer (e.g., 1:4 w/v).
Take an aliquot of the homogenate and extract with three volumes of an organic solvent (e.g., ethyl acetate or a mixture of methanol and acetonitrile).
Vortex vigorously and centrifuge at 10,000 x g for 15 minutes.
Collect the organic supernatant. Repeat the extraction process two more times.
Pool the organic extracts and evaporate to dryness.
Reconstitute the residue in a suitable solvent. This extract can be further cleaned up using SPE as described for urine samples.
Analytical Methodology
Objective: To identify and quantify 3-(4-Hydroxyphenyl)propionitrile and its metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
HPLC system with a reverse-phase C18 column
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Conditions:
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A linear gradient from 5% to 95% B over 10 minutes
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
Typical MS/MS Conditions:
Ionization Mode: ESI positive and negative modes to detect a wide range of metabolites.
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the parent compound and each potential metabolite.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Quantitative Analysis of 3-(4-Hydroxyphenyl)propionitrile and its Metabolites in Rat Urine (0-72h)
Analyte
Mean Concentration (µg/mL) ± SD
% of Administered Dose
3-(4-Hydroxyphenyl)propionitrile
3-(4-Hydroxyphenyl)propionic acid
3-(4-Hydroxyphenyl)propionamide
Parent-Glucuronide Conjugate
Parent-Sulfate Conjugate
Acid-Glucuronide Conjugate
Acid-Sulfate Conjugate
Table 2: Quantitative Analysis of 3-(4-Hydroxyphenyl)propionitrile and its Metabolites in Rat Feces (0-72h)
Analyte
Mean Concentration (µg/g) ± SD
% of Administered Dose
3-(4-Hydroxyphenyl)propionitrile
3-(4-Hydroxyphenyl)propionic acid
3-(4-Hydroxyphenyl)propionamide
Experimental Workflow
The overall experimental workflow for the in vivo metabolism study is depicted below.
Caption: Experimental workflow for the in vivo metabolism study.
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-(4-Hydroxyphenyl)propionitrile?
A1: The most prevalent and direct method is the nucleophilic substitution reaction (SN2) of a 4-hydroxyphenethyl halide (e.g., 4-(2-bromoethyl)phenol or 4-(2-chloroethyl)phenol) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This one-step process is generally efficient and avoids the need for complex protecting group strategies.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors significantly influence the reaction yield:
Choice of Halide: The reactivity of the starting material follows the order I > Br > Cl. While 4-(2-bromoethyl)phenol is more reactive, 4-(2-chloroethyl)phenol can also be used, potentially requiring more forcing conditions.
Solvent: The choice of solvent is crucial to prevent side reactions. Polar aprotic solvents like DMSO or DMF are often preferred as they effectively dissolve the cyanide salt and promote the SN2 reaction. Using ethanol is also common, but it's essential to use anhydrous conditions to minimize the formation of the corresponding ethyl ether as a byproduct.
Temperature: The reaction temperature needs to be carefully optimized. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination or polymerization. A typical temperature range is between 60-100 °C.
Cyanide Source: Sodium cyanide and potassium cyanide are the most common sources. The solubility of the cyanide salt in the chosen solvent will impact the reaction rate.
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield, especially in biphasic systems.[1][2]
Q3: What are the common side reactions and by-products I should be aware of?
A3: The primary side reactions include:
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated by the cyanide ion (which is basic) or any other base present, and the resulting phenoxide can react with the starting halide to form a polymeric ether by-product.[3][4]
Elimination Reaction (E2): The cyanide ion can act as a base, leading to the elimination of HBr or HCl from the starting material to form 4-vinylphenol. This is more likely with secondary halides and at higher temperatures.
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially under basic or acidic workup conditions.
Q4: How can I purify the final product, 3-(4-Hydroxyphenyl)propionitrile?
A4: Purification is typically achieved through a combination of techniques:
Extraction: After the reaction, an aqueous workup is necessary to remove inorganic salts. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and by-products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexane) can yield a highly pure product.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion of Starting Material
1. Insufficient reaction temperature or time. 2. Poor solubility of the cyanide salt. 3. Deactivated starting halide.
1. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time. 2. Use a more polar aprotic solvent like DMSO or DMF. Consider using a phase transfer catalyst to improve solubility and reactivity.[1][2] 3. Ensure the starting 4-hydroxyphenethyl halide is of good quality and has not degraded.
Formation of a Significant Amount of Polymeric By-product
Williamson ether synthesis is occurring due to the reaction of the phenolic hydroxyl group.[3][4]
1. Use a less polar solvent to disfavor the formation of the phenoxide. 2. Carefully control the stoichiometry of the cyanide salt to avoid a large excess. 3. Consider protecting the phenolic hydroxyl group as an acetate or silyl ether before the cyanation step, followed by deprotection.
Presence of 4-Vinylphenol as a Major By-product
The reaction is favoring the E2 elimination pathway.
1. Lower the reaction temperature. 2. Use a less sterically hindered base if one is being added separately from the cyanide source. 3. Ensure the cyanide salt is not excessively basic or consider a different cyanide source.
Product is an Oil and Difficult to Crystallize
Presence of impurities that are inhibiting crystallization.
1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try different solvent systems for recrystallization. 3. Use a seed crystal to induce crystallization.
Nitrile group is hydrolyzed during workup
The workup conditions are too acidic or basic, and/or the temperature is too high.
1. Perform the aqueous workup at a lower temperature. 2. Use a mild acid or base for neutralization and avoid prolonged exposure to strong acidic or basic conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Hydroxyphenyl)propionitrile via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of 3-(4-Hydroxyphenyl)propionitrile from 4-(2-bromoethyl)phenol.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-bromoethyl)phenol (1 equivalent) in anhydrous DMF.
Add sodium cyanide (1.2 equivalents) to the solution.
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-(4-hydroxyphenyl)propionitrile.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3-(4-Hydroxyphenyl)propionitrile
Entry
Starting Material
Cyanide Source
Solvent
Temperature (°C)
Time (h)
Additive
Yield (%)
1
4-(2-bromoethyl)phenol
NaCN
DMF
80
5
None
~85
2
4-(2-bromoethyl)phenol
KCN
Ethanol
80 (reflux)
8
None
~75
3
4-(2-chloroethyl)phenol
NaCN
DMSO
100
12
None
~60
4
4-(2-bromoethyl)phenol
NaCN
Toluene/H₂O
90
6
TBAB (5 mol%)
~92
Note: The yields presented in this table are approximate and can vary based on the specific experimental setup and purity of reagents.
Technical Support Center: Purification of Crude 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for the purification of crude 3-(4-Hydroxyphenyl)propionitrile. This guide is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of crude 3-(4-Hydroxyphenyl)propionitrile. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3-(4-Hydroxyphenyl)propionitrile?
A1: Common impurities can originate from starting materials, side reactions, or decomposition during synthesis and workup. Depending on the synthetic route, which often involves the reaction of a phenol derivative with a nitrile-containing reagent, potential impurities may include:
Unreacted starting materials: Such as 4-hydroxyphenethyl alcohol or its derivatives.
Polymerized material: Acrylonitrile and related reagents are prone to polymerization.
Side-products: Isomeric products or byproducts from reactions involving the phenolic hydroxyl group.
Solvent residues: Residual solvents from the reaction and extraction steps.
Q2: Which purification technique is most suitable for my crude 3-(4-Hydroxyphenyl)propionitrile?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
Recrystallization is a good initial choice for removing small amounts of impurities from a solid product.
Column chromatography is effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily crude products.
Vacuum distillation can be employed for thermally stable liquids or low-melting solids to separate components based on their boiling points. Given that 3-(4-Hydroxyphenyl)propionitrile has a boiling point of 166°C at 8 mmHg, this method is viable.
Q3: My purified 3-(4-Hydroxyphenyl)propionitrile is discolored (e.g., pink, brown). What could be the cause?
A3: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants. To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, activated charcoal can be effective in removing colored impurities. It is typically used during the recrystallization process. After dissolving the crude product in a hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated before being filtered hot to remove the charcoal. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation upon cooling.
Possible Cause
Solution
Solution is not saturated.
Evaporate some of the solvent to concentrate the solution.
Supersaturation has not been reached.
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure 3-(4-Hydroxyphenyl)propionitrile if available.
Inappropriate solvent.
The compound may be too soluble in the chosen solvent even at low temperatures. Perform solvent screening to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Problem: The product "oils out" instead of crystallizing.
Possible Cause
Solution
The boiling point of the solvent is higher than the melting point of the solute.
Choose a solvent with a lower boiling point. The melting point of 3-(4-Hydroxyphenyl)propionitrile is 56-58°C.
The solution is cooling too rapidly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.
The impurities may be lowering the melting point of your compound. Consider a preliminary purification step like column chromatography.
Column Chromatography
Problem: Poor separation of the desired product from impurities.
Possible Cause
Solution
Inappropriate mobile phase.
The polarity of the eluent may be too high or too low. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., from 9:1 hexane:ethyl acetate to 7:3).
Column overloading.
Too much crude material was loaded onto the column for its size. Use a larger column or reduce the amount of sample.
Column packing issues.
The silica gel may not be packed uniformly, leading to channeling. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Problem: The compound is streaking or tailing on the TLC plate and column.
Possible Cause
Solution
Interaction with silica gel.
The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica gel. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape.
Compound is degrading on the silica.
Assess the stability of your compound on a silica TLC plate over time. If degradation is observed, consider using a less acidic stationary phase like alumina or a different purification technique.
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature and pressure.
Possible Cause
Solution
Inaccurate pressure reading.
Ensure your vacuum gauge is functioning correctly and that the system is free of leaks.
Presence of non-volatile impurities.
High-boiling impurities can elevate the boiling point of the mixture.
Bumping or uneven boiling.
Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Problem: The product decomposes during distillation.
Possible Cause
Solution
Temperature is too high.
Ensure the heating mantle is set to the appropriate temperature and that the vacuum is sufficiently low to allow distillation at a lower temperature.
Prolonged heating.
Minimize the time the compound is exposed to high temperatures. A well-insulated distillation setup can improve efficiency.
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. Potential solvents to screen include toluene, isopropyl acetate, or mixtures of ethanol and water. The ideal solvent will dissolve the crude product when hot but not at room temperature.
Dissolution: Place the crude 3-(4-Hydroxyphenyl)propionitrile in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give the desired product an Rf value of around 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-Hydroxyphenyl)propionitrile.
Visualization of Experimental Workflows
Caption: A typical workflow for the recrystallization of a solid compound.
Caption: A standard workflow for purification by silica gel column chromatography.
Troubleshooting
Stability of 3-(4-Hydroxyphenyl)propionitrile under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(4-Hydroxyphenyl)propionitrile under various experimental conditions. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(4-Hydroxyphenyl)propionitrile under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-(4-Hydroxyphenyl)propionitrile?
A1: The stability of 3-(4-Hydroxyphenyl)propionitrile is primarily influenced by its two main functional groups: the phenolic hydroxyl group and the nitrile group. Key factors that can lead to degradation include:
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
Temperature: Elevated temperatures can accelerate degradation processes. Phenolic compounds, in general, show increased degradation at higher temperatures.[1][2][3][4][5]
Light: Exposure to light, particularly UV light, can induce photolytic degradation of phenolic compounds.[1][3]
Oxidizing Agents: The phenolic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing reagents.[6][7]
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.[3]
Q2: What are the likely degradation pathways for 3-(4-Hydroxyphenyl)propionitrile?
A2: Based on its structure, the two most probable degradation pathways are:
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to form either 3-(4-hydroxyphenyl)propionamide or further to 3-(4-hydroxyphenyl)propionic acid. This reaction can be catalyzed by either acid or base.
Oxidation of the Phenolic Ring: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. This can lead to the formation of quinone-type structures and potentially polymerization.
Q3: How should I store 3-(4-Hydroxyphenyl)propionitrile to ensure its stability?
A3: To minimize degradation, 3-(4-Hydroxyphenyl)propionitrile should be stored in a cool, dry, and dark place.[8] A tightly sealed container is recommended to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[9][10] The safety data sheet recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[11]
Q4: Is 3-(4-Hydroxyphenyl)propionitrile stable in aqueous solutions?
A4: The stability of 3-(4-Hydroxyphenyl)propionitrile in aqueous solutions is highly dependent on the pH and temperature. At neutral pH and room temperature, it is expected to be relatively stable for short periods. However, in acidic or basic aqueous solutions, hydrolysis of the nitrile group may occur. It is recommended to prepare fresh solutions for experiments and to store stock solutions at low temperatures.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving 3-(4-Hydroxyphenyl)propionitrile.
Problem
Possible Cause
Suggested Solution
Appearance of unexpected peaks in HPLC analysis
Degradation of the compound.
Confirm the identity of the new peaks using mass spectrometry. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. Prepare fresh samples and re-analyze.
Contamination of solvents or reagents.
Use high-purity solvents and fresh reagents. Filter all solutions before use.
Poor peak shape (tailing or fronting) in HPLC
Inappropriate mobile phase pH.
For acidic compounds like phenols, a slightly acidic mobile phase can improve peak shape.
Column degradation.
Check the column's performance with a standard compound. If performance has declined, wash the column according to the manufacturer's instructions or replace it.
Sample overload.
Reduce the concentration or injection volume of your sample.
Inconsistent retention times in HPLC
Fluctuations in column temperature.
Use a column oven to maintain a constant temperature.
Inconsistent mobile phase composition.
Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH.
Column not properly equilibrated.
Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Loss of compound during sample preparation
Adsorption to plasticware.
Use glass or polypropylene labware where possible.
Degradation due to inappropriate pH or temperature.
Maintain neutral pH and keep samples cool during preparation.
Oxidized phenolic ring (e.g., quinones), polymeric material
Thermal
60°C (Solid)
Relatively Stable
Minimal degradation expected
60°C (Solution)
Moderately Stable
Hydrolysis and oxidation products
Photolytic
UV/Vis Light
Potentially Labile
Oxidized and polymeric products
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of 3-(4-Hydroxyphenyl)propionitrile. These protocols are based on general guidelines for stress testing of pharmaceuticals.[12][13][14]
Preparation of Stock Solution
Prepare a stock solution of 3-(4-Hydroxyphenyl)propionitrile at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Acidic Hydrolysis
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
Incubate the solution at 60°C for 24 hours.
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
Neutralize the sample with an equivalent amount of 1 M NaOH.
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Basic Hydrolysis
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
Incubate the solution at 60°C for 8 hours.
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
Neutralize the sample with an equivalent amount of 1 M HCl.
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
At appropriate time points, withdraw an aliquot.
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
Solid State: Place a thin layer of the solid compound in a hot air oven at 80°C for 48 hours. At various time points, weigh a portion of the sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
Solution State: Reflux the stock solution at 80°C for 48 hours. At various time points, withdraw an aliquot, cool it to room temperature, and dilute for HPLC analysis.
Photolytic Degradation
Expose the stock solution in a transparent container to a photostability chamber with a light source that provides both UV and visible light (e.g., consistent with ICH Q1B guidelines).
Simultaneously, keep a control sample in the dark at the same temperature.
At appropriate time points, withdraw aliquots from both the exposed and control samples.
Dilute to a suitable concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of 3-(4-Hydroxyphenyl)propionitrile.
Degradation products of 3-(4-Hydroxyphenyl)propionitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 3-(4-Hydroxyphenyl)propionitrile...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 3-(4-Hydroxyphenyl)propionitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 3-(4-Hydroxyphenyl)propionitrile in solution?
Based on the chemical structure, which includes a nitrile group and a phenol group, 3-(4-Hydroxyphenyl)propionitrile is susceptible to degradation through several pathways:
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions. This typically occurs in a two-step process, first forming an intermediate amide (3-(4-hydroxyphenyl)propanamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-(4-hydroxyphenyl)propionic acid).
Oxidation: The phenolic hydroxyl group (-OH) is prone to oxidation.[1] This can lead to the formation of colored degradation products, such as quinone-type structures.[1] The benzylic position is also a potential site for oxidation.[1]
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. Phenolic compounds can form phenoxy radicals, which may lead to polymerization or further oxidative degradation.[1]
Q2: What are the likely degradation products of 3-(4-Hydroxyphenyl)propionitrile?
The primary degradation products expected are:
3-(4-hydroxyphenyl)propanamide: Formed via partial hydrolysis of the nitrile group.
3-(4-hydroxyphenyl)propionic acid: Formed via complete hydrolysis of the nitrile group.[2]
Quinone-type structures: Arising from the oxidation of the phenol ring.
Q3: How can I monitor the degradation of 3-(4-Hydroxyphenyl)propionitrile?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.[1] This method should be capable of separating the parent compound from its degradation products and any process-related impurities.[3]
Q4: I am not observing any degradation in my forced degradation study. What should I do?
If you do not observe degradation, your stress conditions may not be stringent enough. Consider the following adjustments:
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
Elevate the temperature.
Extend the duration of the study.
For photostability studies, ensure the light source has the appropriate intensity and wavelength.
A reasonable goal is to achieve 5-20% degradation of the parent compound. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to the compound's actual stability.[1]
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of 3-(4-Hydroxyphenyl)propionitrile and its degradation products.
Issue
Potential Cause
Solution
Peak Tailing
Secondary interactions between the analyte and the stationary phase.[1]
- Use an end-capped column or a column with a polar-embedded phase to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[1] - Flush the column with a strong solvent to remove contaminants.[1]
Shifting Retention Times
Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[1][4]
- Ensure the mobile phase is thoroughly mixed and degassed.[1][5] - Use a column oven to maintain a consistent temperature.[1][5] - Allow sufficient time for the column to equilibrate with the mobile phase before injections.[1][5]
Ghost Peaks
Contaminated mobile phase, sample carryover, or late eluting compounds from previous injections.[1]
- Use high-purity solvents and prepare fresh mobile phase.[1] - Implement a robust needle wash protocol in the autosampler.[1] - Extend the run time to ensure all components from the previous injection have eluted.[1]
Baseline Noise or Drift
Air bubbles in the system, detector lamp instability, or contaminated mobile phase.[5][6]
- Degas the mobile phase thoroughly.[5] - Allow the detector lamp to warm up properly. - Use freshly prepared, high-purity mobile phase.[5]
No Peaks or Low Sensitivity
Leak in the system, incorrect detector settings, or sample degradation.[4][6]
- Check the system for any leaks.[7] - Ensure the detector wavelength is appropriate for your analytes. - Verify sample integrity and concentration.
Data Presentation
Forced Degradation Study of 3-(4-Hydroxyphenyl)propionitrile
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of 3-(4-Hydroxyphenyl)propionitrile.
Stress Condition
Time
% 3-(4-Hydroxyphenyl)propionitrile Remaining
% 3-(4-hydroxyphenyl)propanamide
% 3-(4-hydroxyphenyl)propionic acid
% Other Degradants
1 M HCl
24h at 60°C
85.2
8.1
4.5
2.2
1 M NaOH
8h at 60°C
78.9
5.3
12.8
3.0
30% H₂O₂
24h at RT
82.1
2.5
1.1
14.3 (Oxidative)
Heat (Solid)
48h at 80°C
98.5
Not Detected
Not Detected
1.5
Heat (Solution)
48h at 80°C
95.3
2.1
1.0
1.6
Photostability (UV)
7 days
90.7
1.8
0.9
6.6
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on 3-(4-Hydroxyphenyl)propionitrile.
Preparation of Stock Solution: Prepare a stock solution of 3-(4-Hydroxyphenyl)propionitrile at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
Incubate the solution at 60°C for 24 hours.
At specified time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
Incubate the solution at 60°C for 8 hours.
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.[1]
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature for 24 hours.
Withdraw samples at various intervals and dilute for HPLC analysis.[1]
Thermal Degradation:
Solid State: Place the solid compound in a hot air oven at 80°C for 48 hours.
Solution State: Reflux a solution of the compound at 80°C for 48 hours.
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.[1]
Photodegradation:
Expose a solution of the compound to a UV light source (e.g., 1.2 million lux-hours) for 7 days.
A control sample should be kept in the dark under the same conditions.
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propionitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synt...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(4-hydroxyphenyl)propionitrile and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-(4-hydroxyphenyl)propionitrile derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Cyanation of 4-Hydroxyphenethyl Halides
Question: I am attempting to synthesize 3-(4-hydroxyphenyl)propionitrile from 4-hydroxyphenethyl bromide via nucleophilic substitution with sodium cyanide, but I am observing a very low yield. What are the potential causes and how can I improve the reaction?
Answer: Low yields in the cyanation of 4-hydroxyphenethyl halides can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
Side Reactions: The hydroxyl group of the phenol can be deprotonated by the cyanide salt, which is a base. This phenoxide can then react with the starting material or product, leading to polymerization or other side products.
Solution: Consider using a milder cyanide source or a phase-transfer catalyst to minimize the basicity in the reaction medium.[1] Alternatively, protecting the phenolic hydroxyl group as an ether (e.g., methoxymethyl (MOM) or silyl ether) can prevent this side reaction. The protecting group can be removed in a subsequent step.
Elimination Reactions: As 4-hydroxyphenethyl bromide is a primary halide, E2 elimination to form 4-vinylphenol can compete with the desired SN2 substitution, especially at higher temperatures.
Solution: Employ milder reaction temperatures and a less sterically hindered cyanide source. Using a polar aprotic solvent like DMSO or DMF can also favor the SN2 pathway.[1]
Issue 2: Catalyst Poisoning in Palladium-Catalyzed Cyanation
Question: I am using a palladium-catalyzed cross-coupling reaction to introduce the nitrile group to an aryl halide precursor of a 3-(4-hydroxyphenyl)propionitrile derivative, but the reaction seems to stall. What could be causing this?
Answer: Catalyst deactivation, or "poisoning," is a common issue in palladium-catalyzed cyanation reactions.[2]
Cause: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive palladium-cyanide complexes and halting the catalytic cycle.[2]
Solution 1: Use of less soluble cyanide sources: Employing cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide ions, thus preventing catalyst poisoning.[2]
Solution 2: Ligand Selection: The choice of ligand is crucial. Bulky electron-rich phosphine ligands, such as XPhos, can shield the palladium center and prevent the displacement of the ligand by cyanide, thereby maintaining catalyst activity.[3]
Solution 3: Gradual Addition: A slow addition of a soluble cyanide source can also help to keep the concentration of free cyanide low throughout the reaction.
Issue 3: Formation of Impurities during the Sandmeyer Reaction
Question: I am using the Sandmeyer reaction to convert a 4-aminophenethyl precursor to the corresponding nitrile, but I am observing significant byproduct formation. How can I minimize these impurities?
Answer: The Sandmeyer reaction, while effective, can lead to several side products.
Phenol Formation: A common side product is the corresponding phenol, formed from the reaction of the diazonium salt with water.[4]
Solution: Ensure that the diazotization and the subsequent cyanation are carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and its reaction with water.
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds as byproducts.[5][6]
Solution: The use of a stoichiometric amount of the copper(I) cyanide salt can help to favor the desired cyanation pathway over radical-radical coupling reactions.
Issue 4: Difficulty in Purifying the Polar Nitrile Product
Question: My crude product, a 3-(4-hydroxyphenyl)propionitrile derivative, is highly polar, and I am struggling to purify it using standard column chromatography on silica gel. What purification strategies can I employ?
Answer: The purification of polar nitriles can indeed be challenging due to their strong interaction with silica gel.
Solution 1: Reversed-Phase Chromatography: Consider using reversed-phase column chromatography with a C18-functionalized silica gel. A gradient elution with a mixture of water and a polar organic solvent like methanol or acetonitrile is often effective for separating polar compounds.
Solution 2: Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find conditions that provide good crystal formation and efficient removal of impurities.
Solution 3: Acid-Base Extraction: The phenolic hydroxyl group allows for the use of acid-base extraction. The product can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified product, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(4-hydroxyphenyl)propionitrile and its derivatives?
A1: The primary synthetic strategies include:
Nucleophilic Substitution: Reaction of a 4-hydroxyphenethyl halide (e.g., bromide) with a cyanide salt (e.g., NaCN, KCN).
Palladium-Catalyzed Cyanation: Cross-coupling of an aryl halide or triflate precursor with a cyanide source, catalyzed by a palladium complex.[2][3][7][8][9] This method is particularly useful for building substituted aromatic nitriles.
Sandmeyer Reaction: Conversion of an aromatic amine precursor to a diazonium salt, which is then reacted with a copper(I) cyanide salt.[4][5][6][10]
Hydrocyanation of 4-Vinylphenol: The addition of hydrogen cyanide across the double bond of 4-vinylphenol.
Q2: Should I protect the phenolic hydroxyl group during the synthesis?
A2: The necessity of protecting the phenol group depends on the chosen synthetic route and the specific reagents used.
In nucleophilic substitution reactions with strong bases or nucleophiles, protection is often advisable to prevent deprotonation and subsequent side reactions.
In palladium-catalyzed cyanations , modern catalyst systems often show good tolerance for free hydroxyl groups, making protection unnecessary.[3]
For the Sandmeyer reaction , the acidic conditions of the diazotization step generally do not require protection of the phenol.
Q3: What are the key parameters to optimize for a successful palladium-catalyzed cyanation?
A3: The critical parameters to consider for optimization are:
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount for achieving high catalytic activity and stability.[3]
Cyanide Source: The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) influences the reaction rate and catalyst stability.[2]
Solvent: The solvent system can significantly impact the solubility of reagents and the reaction outcome. For instance, aqueous solvent mixtures have been shown to be effective in some mild cyanation protocols.[3][7][8]
Temperature: While many modern methods operate at or near room temperature, some substrates may require heating to achieve a reasonable reaction rate.[3]
Base: In some protocols, the addition of a base is necessary to facilitate the catalytic cycle.
Data Presentation: Comparison of Reaction Conditions for Cyanation
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides
P1 Precatalyst: A palladacycle-based precatalyst.
NMP: N-Methyl-2-pyrrolidone.
Experimental Protocols
Protocol 1: General Procedure for Mild Palladium-Catalyzed Cyanation of a 4-Bromo-Substituted Phenethyl Derivative
This protocol is adapted from the work of Cohen and Buchwald.[3][7][8]
Reagent Preparation: To an oven-dried vial equipped with a stir bar, add the 4-bromo-substituted phenethyl derivative (1.0 mmol), zinc cyanide (0.6 mmol), and the palladium precatalyst (e.g., P1, 0.02-0.05 mmol).
Reaction Setup: The vial is sealed with a septum and purged with argon. A mixture of degassed THF and water (1:5, 3.0 mL) is then added via syringe.
Reaction Execution: The reaction mixture is stirred vigorously at room temperature or heated to 40 °C. The progress of the reaction is monitored by TLC or GC-MS.
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel or by crystallization to afford the desired 3-(4-hydroxyphenyl)propionitrile derivative.
Mandatory Visualizations
Caption: General workflow for the palladium-catalyzed cyanation.
Caption: Troubleshooting logic for low yield in different cyanation methods.
Preventing contamination in experiments with 3-(4-Hydroxyphenyl)propionitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. This resource provides comprehensive troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on preventing contamination and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is 3-(4-Hydroxyphenyl)propionitrile and what are its primary applications?
3-(4-Hydroxyphenyl)propionitrile, also known as 4-hydroxyhydrocinnamonitrile, is a phenolic compound.[1][2] It is utilized as a research tool, particularly in studies evaluating the biological role of the estrogen receptor beta (ERβ), and serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[3]
Q2: How should 3-(4-Hydroxyphenyl)propionitrile be properly stored to prevent degradation and contamination?
To ensure stability, 3-(4-Hydroxyphenyl)propionitrile should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. As with many phenolic compounds, it is susceptible to degradation from light, heat, and oxidative conditions.
Q3: What are the common sources of contamination when working with this compound?
Contamination can arise from several sources, including:
Synthesis Byproducts: Impurities from the manufacturing process, such as unreacted starting materials or side-products.
Environmental Contaminants: Airborne dust, microorganisms, and leachates from plasticware can introduce contaminants.
Cross-Contamination: Residues from previously used glassware or instruments.
Solvent Impurities: Impurities present in the solvents used for dissolution or chromatography.
Degradation Products: The compound can degrade over time, especially when exposed to light, high temperatures, or non-neutral pH, leading to the formation of impurities.[4]
Q4: What are the initial steps I should take if I suspect my experiment is contaminated?
If you suspect contamination, it is crucial to systematically identify the source.
Analyze the Compound: Use analytical techniques like HPLC or LC-MS to check the purity of your starting material.
Blank Experiments: Run a blank experiment with only the solvent and reagents (without the compound) to check for background contamination.
Review Handling Procedures: Carefully review your experimental workflow to identify potential points of cross-contamination or environmental exposure.
Fresh Reagents: Prepare fresh solutions with high-purity solvents and reagents.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Contamination of 3-(4-Hydroxyphenyl)propionitrile or reagents.
Troubleshooting Steps:
Purity Check:
Analyze the purity of your 3-(4-Hydroxyphenyl)propionitrile stock using HPLC. Look for unexpected peaks that may indicate impurities.
If impurities are detected, purify the compound by recrystallization.
Solvent and Reagent Blanks:
Run control experiments using only the solvents and reagents to identify any interfering substances.
Glassware and Equipment Cleaning:
Ensure all glassware is scrupulously cleaned, for example, by washing with a suitable solvent, followed by rinsing with high-purity water and drying in an oven.
Clean instrument injection ports and columns according to the manufacturer's recommendations.
Issue 2: Degradation of the Compound During Experimentation
Possible Cause: Sensitivity of the phenolic hydroxyl group to experimental conditions. Phenolic compounds can be unstable at high pH and elevated temperatures.[4][5]
Troubleshooting Steps:
pH Control:
Maintain a slightly acidic to neutral pH (around 6-7.5) in your experimental solutions, unless the protocol specifically requires otherwise. Phenolic compounds are generally more stable in acidic conditions.[6]
Use appropriate buffer systems to maintain a stable pH.
Temperature Management:
Perform experiments at a controlled room temperature or on ice if the compound shows signs of thermal instability.
Avoid prolonged exposure to high temperatures.
Light Protection:
Work in a fume hood with the sash down to minimize light exposure.
Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
Experimental Protocols
Protocol 1: Purification of 3-(4-Hydroxyphenyl)propionitrile by Recrystallization
This protocol provides a general guideline for the purification of solid 3-(4-Hydroxyphenyl)propionitrile. The choice of solvent is critical and may require some preliminary screening.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]
Dissolution: Place the crude 3-(4-Hydroxyphenyl)propionitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To promote further crystallization, you can place the flask in an ice bath.[7]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity by HPLC or other suitable analytical methods.
Protocol 2: Assessing the Stability of 3-(4-Hydroxyphenyl)propionitrile
This protocol describes a method to evaluate the stability of the compound under different pH and temperature conditions.
Materials:
Purified 3-(4-Hydroxyphenyl)propionitrile
Buffers of various pH values (e.g., pH 4, 7, 9)
High-purity water
HPLC system
Temperature-controlled incubators or water baths
Procedure:
Stock Solution Preparation: Prepare a stock solution of 3-(4-Hydroxyphenyl)propionitrile in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
Sample Preparation:
For pH stability: Dilute the stock solution in buffers of different pH values to a final concentration suitable for HPLC analysis.
For temperature stability: Aliquot the stock solution into vials.
Incubation:
pH stability: Incubate the prepared solutions at a constant temperature (e.g., room temperature or 37°C).
Temperature stability: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining 3-(4-Hydroxyphenyl)propionitrile.
Data Analysis: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Data Presentation:
The quantitative data from the stability study can be summarized in the following tables:
Table 1: Effect of pH on the Stability of 3-(4-Hydroxyphenyl)propionitrile at [Temperature]°C
pH
Time (hours)
Concentration (µg/mL)
% Degradation
4
0
0
24
48
7
0
0
24
48
9
0
0
24
48
Table 2: Effect of Temperature on the Stability of 3-(4-Hydroxyphenyl)propionitrile at pH [pH value]
This protocol is adapted from established methods and can be used to assess the binding affinity of 3-(4-Hydroxyphenyl)propionitrile to ERβ.[8]
Materials:
Recombinant human ERβ protein
Radiolabeled estradiol ([³H]E₂)
3-(4-Hydroxyphenyl)propionitrile
Assay buffer (e.g., Tris-HCl buffer with additives)
Scintillation vials and scintillation cocktail
Filter plates and vacuum manifold
Procedure:
Preparation of Reagents: Prepare a series of dilutions of unlabeled 3-(4-Hydroxyphenyl)propionitrile and a constant concentration of [³H]E₂ in the assay buffer.
Binding Reaction: In a 96-well filter plate, add the assay buffer, recombinant ERβ protein, [³H]E₂, and varying concentrations of 3-(4-Hydroxyphenyl)propionitrile (or unlabeled estradiol as a positive control).
Incubation: Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E₂ from the free [³H]E₂ by vacuum filtration through the filter plate.
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).
Visualizations
Estrogen Receptor Beta (ERβ) Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptor beta. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating gene transcription.[9][10][11]
Technical Support Center: LC-MS/MS Analysis of 3-(4-Hydroxyphenyl)propionitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-(4-Hydroxyphenyl)propionitrile.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-(4-Hydroxyphenyl)propionitrile?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, 3-(4-Hydroxyphenyl)propionitrile.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3][4][5]
Q2: What are the common indicators that matrix effects may be affecting my assay?
A2: Key indicators of matrix effects include poor reproducibility of results between samples, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[6] You may also observe inconsistent peak areas for quality control (QC) samples, especially when analyzing different batches or lots of a biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
Post-Column Infusion: This is a qualitative technique used to identify specific retention times where ion suppression or enhancement occurs.[7][8] A solution of 3-(4-Hydroxyphenyl)propionitrile is infused continuously into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for the analyte indicates the presence of matrix effects at that time point.[6][7]
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[9] It involves comparing the analyte's signal response in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[5] The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[9]
Q4: What are the most common sources of matrix effects in biological samples like plasma or urine?
A4: In biological matrices, phospholipids and salts are major contributors to matrix effects, particularly ion suppression.[10] Phospholipids are notorious for co-eluting with many analytes in reversed-phase chromatography and interfering with the electrospray ionization (ESI) process. Other endogenous compounds that are structurally similar to 3-(4-Hydroxyphenyl)propionitrile can also cause interference.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to diagnosing and mitigating matrix effects.
Guide 1: Systematic Troubleshooting Workflow
If you observe inaccurate or irreproducible results for 3-(4-Hydroxyphenyl)propionitrile, follow the workflow below to identify and resolve the underlying issues.
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Selecting a Sample Preparation Method
Effective sample preparation is the most critical step in minimizing matrix effects.[10] The choice of technique depends on the complexity of the matrix and the required sensitivity.
Caption: Decision guide for sample preparation methods.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness and characteristics of common sample preparation techniques for mitigating matrix effects.
Technique
Principle
Effectiveness in Removing Phospholipids
Typical Analyte Recovery
Key Advantages & Disadvantages
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.
Low. Often results in significant residual phospholipids.[11]
Good, but non-selective.
(+) Fast, simple, inexpensive. (-) Produces the "dirtiest" extract, leading to significant matrix effects.[11]
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases.
(+) Cleaner extracts than PPT. (-) More labor-intensive, solvent-heavy, may have lower recovery for certain compounds.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away.
High to Very High. Mixed-mode SPE is especially effective.[11]
Good to Excellent. Highly tunable.
(+) Provides the cleanest extracts, significantly reducing matrix effects. (-) More complex method development, higher cost per sample.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the calculation of the Matrix Factor (MF).
Prepare Sample Sets:
Set A (Neat Solution): Spike 3-(4-Hydroxyphenyl)propionitrile at low, medium, and high concentrations into the final mobile phase or reconstitution solvent.
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your established sample preparation protocol (e.g., SPE). Spike the resulting clean extracts with 3-(4-Hydroxyphenyl)propionitrile at the same low, medium, and high concentrations as in Set A.
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
Calculation: Calculate the Matrix Factor using the following equation:
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
Interpretation:
MF = 1: No significant matrix effect.
MF < 1: Ion suppression is occurring.
MF > 1: Ion enhancement is occurring.
A coefficient of variation (%CV) of the MF across the different matrix lots greater than 15% indicates a variable and potentially problematic matrix effect.
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline for removing interferences from plasma samples.
Cartridge Selection: Choose a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) suitable for the chemical properties of 3-(4-Hydroxyphenyl)propionitrile.
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
Loading: Load the pre-treated sample onto the conditioned cartridge.
Washing:
Wash 1: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove salts and polar interferences.
Wash 2: Pass 1 mL of a stronger organic wash (e.g., 40% methanol in water) to remove phospholipids and other less polar interferences while retaining the analyte.
Elution: Elute 3-(4-Hydroxyphenyl)propionitrile with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid or ammonia to improve recovery).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.
Protocol 3: Mitigation via a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the "gold standard" for compensating for matrix effects when they cannot be eliminated.[1][4]
Selection: Procure a stable isotope-labeled version of the analyte (e.g., 3-(4-Hydroxyphenyl)propionitrile-d4).
Procedure: Add a known, fixed concentration of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.
Analysis and Quantification: During LC-MS/MS analysis, monitor the MRM transitions for both the native analyte and the SIL-IS.
Calculation: Quantify the analyte by calculating the ratio of the peak area of the native analyte to the peak area of the SIL-IS. Because the SIL-IS is chemically identical and co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing this ratio to remain constant and provide an accurate measurement.[1][9]
Technical Support Center: Analysis of 3-(4-Hydroxyphenyl)propionitrile by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of 3-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of 3-(4-Hydroxyphenyl)propionitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for 3-(4-Hydroxyphenyl)propionitrile?
A1: 3-(4-Hydroxyphenyl)propionitrile has a molecular formula of C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2][3] Therefore, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 147 in the mass spectrum.
Q2: What are the major fragment ions observed in the electron ionization (EI) mass spectrum of 3-(4-Hydroxyphenyl)propionitrile?
A2: The most significant fragment ion is typically observed at m/z 107. This corresponds to the stable hydroxytropylium ion formed by benzylic cleavage. Other notable fragments may be seen at m/z 77 (loss of the side chain) and potentially smaller fragments corresponding to further breakdown of the aromatic ring or the propionitrile side chain.
Q3: Why is the peak at m/z 107 the base peak in the spectrum?
A3: The fragment at m/z 107, corresponding to the hydroxytropylium ion, is particularly stable due to its aromaticity and resonance delocalization of the positive charge. This stability leads to its high abundance and appearance as the base peak in the electron ionization mass spectrum.
Q4: Are there any common adducts I should look for in soft ionization techniques like electrospray ionization (ESI)?
A4: When using ESI, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in positive ion mode. In negative ion mode, you might observe the deprotonated molecule ([M-H]⁻). The formation of these adducts can help confirm the molecular weight of the analyte.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
No molecular ion peak (m/z 147) is observed.
The molecule is highly fragile under the ionization conditions (especially with EI). The molecular ion has completely fragmented.
- Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). - Lower the ionization energy in the EI source if possible.
The observed mass spectrum does not match the expected fragmentation pattern.
- The sample may be impure or degraded. - Isomer contamination. - Incorrect instrument calibration.
- Verify sample purity using another analytical technique (e.g., NMR, HPLC). - Run a calibration standard to ensure the mass spectrometer is accurately calibrated. - Consider the possibility of isomeric compounds that might have different fragmentation patterns.
Poor signal intensity or high background noise.
- Low sample concentration. - Inefficient ionization. - Contamination in the mass spectrometer or from the sample matrix.
- Increase the sample concentration. - Optimize ionization source parameters (e.g., temperature, voltages). - Clean the ion source. - Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.
Unexpected peaks are present in the spectrum.
- Contamination from solvents, glassware, or the instrument. - Presence of adducts (in ESI). - In-source fragmentation or rearrangement.
- Run a blank analysis of the solvent to identify background peaks. - Carefully check for common contaminants (e.g., plasticizers). - Analyze the mass differences to identify potential adducts. - Vary the cone voltage or collision energy to investigate in-source fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry of 3-(4-Hydroxyphenyl)propionitrile
This protocol outlines a general procedure for the analysis of 3-(4-Hydroxyphenyl)propionitrile using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
Dissolve approximately 1 mg of 3-(4-Hydroxyphenyl)propionitrile in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
Vortex the solution to ensure complete dissolution.
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
2. GC-MS Parameters:
Gas Chromatograph (GC):
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.
Inlet Temperature: 250 °C
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40 - 450
Solvent Delay: 3 minutes
3. Data Analysis:
Identify the peak corresponding to 3-(4-Hydroxyphenyl)propionitrile in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion peak and the major fragment ions.
Compare the obtained spectrum with a reference spectrum from a spectral library (e.g., NIST) for confirmation.
Fragmentation Pathway and Troubleshooting Workflow
The following diagrams illustrate the proposed fragmentation pathway of 3-(4-Hydroxyphenyl)propionitrile under electron ionization and a logical workflow for troubleshooting common mass spectrometry issues.
Figure 1. Proposed electron ionization fragmentation pathway for 3-(4-Hydroxyphenyl)propionitrile.
Figure 2. Troubleshooting workflow for mass spectrometry analysis.
Storage conditions to prevent degradation of 3-(4-Hydroxyphenyl)propionitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-(4-Hydroxyphenyl)propionitrile to prevent its degradat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-(4-Hydroxyphenyl)propionitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(4-Hydroxyphenyl)propionitrile?
For optimal stability, 3-(4-Hydroxyphenyl)propionitrile should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While ambient temperatures are generally acceptable for short-term storage, for long-term stability, especially for analytical standards or in solution, colder temperatures may be preferable, although specific data for this compound is limited.[3][4]
Q2: Is 3-(4-Hydroxyphenyl)propionitrile sensitive to light or moisture?
Q3: What is the expected shelf-life of 3-(4-Hydroxyphenyl)propionitrile?
The shelf-life can vary depending on the supplier and storage conditions. It is crucial to refer to the expiration date provided on the product's certificate of analysis. The compound is considered stable under normal, recommended storage conditions.[2] To ensure its integrity for critical experiments, it is advisable to perform periodic quality control checks.
Q4: In what solvents can I dissolve and store 3-(4-Hydroxyphenyl)propionitrile?
3-(4-Hydroxyphenyl)propionitrile is reported to be insoluble in water.[3][6] For a similar compound, solubility has been noted in DMSO.[4] When preparing stock solutions, it is recommended to use anhydrous solvents and store them at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Unexpected or inconsistent experimental results
Compound degradation due to improper storage or handling.
1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, dark place. 2. Prepare fresh solutions from a new or properly stored batch of the compound. 3. Perform a quality control check (e.g., HPLC, NMR) to assess the purity of the compound.
Visible changes in the compound (e.g., color change, clumping)
Possible degradation or moisture absorption. The solid is typically white to beige.[4]
1. Do not use the compound for sensitive experiments. 2. If clumping is observed, this may indicate moisture absorption. The compound should be desiccated. 3. Consider acquiring a new batch of the compound.
Observing degradation products in analysis (e.g., extra peaks in HPLC)
The compound may be degrading due to factors like hydrolysis or oxidation. The phenolic hydroxyl group is susceptible to oxidation.[7]
1. Investigate potential stressors in your experimental setup (e.g., pH of the solution, exposure to air/light, elevated temperature). 2. Consider performing a forced degradation study (see protocol below) to identify potential degradation products and understand the compound's stability under your specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of 3-(4-Hydroxyphenyl)propionitrile under various stress conditions. The goal is to induce partial degradation (e.g., 5-20%) to identify potential degradation products and pathways.[7]
Materials:
3-(4-Hydroxyphenyl)propionitrile
HPLC-grade methanol or acetonitrile
HPLC-grade water
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
30% Hydrogen Peroxide (H₂O₂)
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
Stock Solution Preparation: Prepare a stock solution of 3-(4-Hydroxyphenyl)propionitrile in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
A Comparative Guide to the Biological Activity of 3-(4-Hydroxyphenyl)propionitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of 3-(4-Hydroxyphenyl)propionitrile and its structurally related analogs. The inform...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-(4-Hydroxyphenyl)propionitrile and its structurally related analogs. The information is compiled from various studies to offer insights into their potential as therapeutic agents, with a focus on antioxidant, cytotoxic, and anti-inflammatory properties.
Comparative Biological Activity Data
Table 1: Antioxidant Activity
Compound
Assay
IC50 / Activity
Reference
3-(4-Hydroxyphenyl)propionic acid
DPPH Radical Scavenging
Not explicitly quantified, but contributes to antioxidant effects.
[General literature on phenolic acids]
Analogs with ortho-dihydroxy groups
DPPH Radical Scavenging
Generally show lower IC50 values (higher activity)
The biological activity of 3-(4-Hydroxyphenyl)propionitrile and its analogs is intrinsically linked to their chemical structure. Based on established principles for phenolic compounds, the following SAR insights can be inferred:
Hydroxyl Group: The phenolic hydroxyl group is crucial for antioxidant activity through hydrogen atom donation to scavenge free radicals.[5] The position and number of hydroxyl groups on the aromatic ring significantly influence this activity. Compounds with an ortho-dihydroxy (catechol) structure often exhibit enhanced antioxidant potential.[1][2]
Nitrile Group vs. Carboxylic Acid: The electron-withdrawing nature of the nitrile group in 3-(4-Hydroxyphenyl)propionitrile versus the carboxylic acid group in its corresponding acid analog will influence the compound's polarity, acidity, and ability to interact with biological targets. This can affect cell permeability and binding to enzyme active sites.
Substitution on the Aromatic Ring: The addition of other substituents, such as methoxy or halogen groups, to the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. Electron-donating groups can sometimes enhance antioxidant activity, while bulky groups may affect binding to target proteins.[2]
Key Signaling Pathways
Phenolic compounds like 3-(4-Hydroxyphenyl)propionitrile and its analogs often exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Many phenolic compounds are known to inhibit this pathway at various points.
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Figure 2: General overview of the MAPK signaling cascade.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported biological activities.
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Figure 3: Workflow for the DPPH radical scavenging assay.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
In a 96-well plate, add various concentrations of the test compound to the wells.
Add the DPPH solution to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell viability is expressed as a percentage of the untreated control cells.
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
Conclusion
3-(4-Hydroxyphenyl)propionitrile and its analogs represent a class of phenolic compounds with potential therapeutic applications, particularly in the areas of antioxidant, anticancer, and anti-inflammatory research. The biological activity of these compounds is highly dependent on their chemical structure, with the phenolic hydroxyl group playing a key role. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further development. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a significant mechanism of action for these compounds. The experimental protocols provided herein offer a foundation for the continued investigation of this promising class of molecules.
A Comparative Guide to the Estrogenic Activity of DPN and 3-(4-Hydroxyphenyl)propionitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biological activities of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) and 3-(4-Hydroxyphenyl)propionitrile....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) and 3-(4-Hydroxyphenyl)propionitrile. The focus of this document is to present experimental data on their respective estrogenic activities, detail the methodologies used in key experiments, and visualize the relevant biological pathways.
Introduction
2,3-Bis(4-hydroxyphenyl)propionitrile, commonly known as DPN, is a well-characterized synthetic, non-steroidal molecule renowned for its potent and selective agonist activity on the Estrogen Receptor β (ERβ).[1][2] In contrast, 3-(4-Hydroxyphenyl)propionitrile is a structurally related compound for which there is a notable lack of publicly available experimental data regarding its biological activity. While some sources suggest its use as a research tool for evaluating ERβ, specific data on its binding affinity or transcriptional activation is not available in the reviewed literature.[3][4] Therefore, this guide will provide a comprehensive overview of the well-documented activities of DPN and will highlight the current knowledge gap concerning 3-(4-Hydroxyphenyl)propionitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the estrogenic activity of DPN. No comparable experimental data was found for 3-(4-Hydroxyphenyl)propionitrile in the public domain.
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of the presented findings.
Estrogen Receptor Binding Assay
The binding affinity of DPN to estrogen receptors is typically determined through competitive radioligand binding assays.
Objective: To determine the concentration of the test compound (DPN) that inhibits 50% of the binding of a radiolabeled estrogen, such as [³H]-estradiol, to the estrogen receptor (ERα or ERβ).
Materials:
Recombinant human ERα and ERβ
[³H]-estradiol
Test compound (DPN) at various concentrations
Assay buffer (e.g., Tris-HCl with additives)
Glass fiber filters
Scintillation counter
Procedure:
Recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol in the absence or presence of increasing concentrations of the unlabeled competitor (DPN).
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
The concentration of DPN that causes 50% inhibition of [³H]-estradiol binding (IC₅₀) is calculated by non-linear regression analysis of the competition binding curve.
The ability of DPN to activate estrogen receptors and initiate gene transcription is commonly assessed using a reporter gene assay in a cellular context.
Objective: To measure the dose-dependent activation of ERα or ERβ by a test compound (DPN) by quantifying the expression of a reporter gene under the control of an estrogen-responsive element (ERE).
Materials:
A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express significant levels of estrogen receptors.
Expression plasmids for human ERα or ERβ.
A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
Cell culture medium and reagents.
Transfection reagent.
Test compound (DPN) at various concentrations.
Lysis buffer and substrate for the reporter enzyme.
Luminometer or spectrophotometer.
Procedure:
Cells are seeded in multi-well plates and allowed to attach.
Cells are co-transfected with the appropriate ER expression plasmid, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
After a recovery period, the cells are treated with various concentrations of DPN or a vehicle control.
The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
The cells are then lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the co-transfected control enzyme is also measured to normalize for transfection efficiency.
The transcriptional activity is expressed as the fold induction over the vehicle control. The concentration of DPN that produces 50% of the maximal response (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway Activated by DPN.
Caption: Workflow for a Reporter Gene-Based Transcriptional Activation Assay.
Conclusion
2,3-Bis(4-hydroxyphenyl)propionitrile (DPN) is a well-documented, potent, and selective agonist for the Estrogen Receptor β. Its high affinity and transcriptional potency make it an invaluable tool in endocrinology and drug discovery for elucidating the specific roles of ERβ in various physiological and pathological processes.
In stark contrast, there is a significant lack of available scientific literature detailing the biological activity of 3-(4-Hydroxyphenyl)propionitrile. Despite its structural similarity to DPN, no experimental data on its estrogen receptor binding, transcriptional activation, or any other biological effects could be identified for a direct comparison. This represents a critical knowledge gap. Future research is warranted to characterize the pharmacological profile of 3-(4-Hydroxyphenyl)propionitrile to determine if it possesses any significant biological activity and to understand the structure-activity relationships that differentiate it from its potent analogue, DPN. Until such data becomes available, any discussion of the comparative activity of these two compounds remains speculative.
A Comparative Analysis of Estrogen Receptor Beta (ERβ) Binding Affinity in Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of nitrile-containing compounds as ligands for Estrogen Receptor β (ERβ), supported by experimental data. The st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of nitrile-containing compounds as ligands for Estrogen Receptor β (ERβ), supported by experimental data.
The strategic incorporation of a nitrile group has become a promising approach in rational drug design, offering benefits such as enhanced binding affinity and improved pharmacokinetic profiles.[1] This guide provides a comparative study of the ERβ binding affinity of a series of nitrile compounds, focusing on diarylpropionitrile (DPN) and its analogues. These compounds have been identified as ERβ-selective ligands, making them valuable tools for understanding the distinct biological functions of ERα and ERβ.[2][3]
Data Presentation: ERβ vs. ERα Binding Affinity of Diarylpropionitrile Analogues
The following table summarizes the relative binding affinity (RBA) of various diarylpropionitrile analogues for both ERα and ERβ. The data is extracted from competitive radiometric binding assays using [3H]estradiol. The RBA of estradiol is set to 100%. The ERβ/ERα selectivity ratio is calculated to highlight the preference for ERβ.
Data sourced from Sun et al., 2003, Journal of Medicinal Chemistry.[2]
Structure-Activity Relationships (SAR)
The data reveals several key insights into the structure-activity relationships of these nitrile compounds:[2][3]
The Nitrile Moiety is Critical for ERβ Selectivity : Replacing the nitrile group with other functionalities often leads to a decrease in ERβ selectivity. The linear geometry and polarity of the nitrile group appear to be optimal for high-affinity binding within the ERβ ligand-binding pocket.[2][3]
A Second Nitrile Group Enhances Selectivity : The addition of a second nitrile group, as seen in the succinonitrile analogues, significantly increases ERβ selectivity, reaching a 200-fold preference over ERα.[2][3]
Aromatic Ring Substitution Modifies Affinity : The addition of a methyl substituent at the ortho position of the β-aromatic ring can increase both the binding affinity and the selectivity for ERβ.[2][3]
Core Structure Modifications : While acetylene analogues maintain high binding affinities, their selectivity for ERβ is somewhat lower than their nitrile counterparts.[2][3]
The nitrile group can act as a bioisostere for a carbonyl group and can form crucial hydrogen bonds within the receptor's active site, contributing to the binding affinity.[4]
Experimental Protocols
The binding affinity data presented was obtained through a competitive radioligand binding assay. This is a standard method to determine the relative binding affinities of test compounds for a receptor.[5]
Receptor Source : Full-length human ERα and ERβ are expressed in Sf9 insect cells using a baculovirus expression system. The cell pellets are homogenized and centrifuged to prepare a cytosolic fraction containing the estrogen receptors.
Radioligand : [3H]estradiol (17β-estradiol) is used as the radiolabeled ligand that binds to the estrogen receptors.
Competitive Binding : A constant concentration of the radioligand (e.g., 0.5 nM) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the nitrile analogues).
Incubation : The mixture is incubated to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand : The receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
Quantification : The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.
Data Analysis : The data is plotted as the percentage of specifically bound [3H]estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
Calculation of Relative Binding Affinity (RBA) : The RBA of the test compound is calculated using the following formula:
RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%
This protocol provides a reliable estimate of the comparative potency of different compounds to bind to the estrogen receptor.[6]
Visualizing Key Processes
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Fig 1. Workflow for ERβ Competitive Binding Assay.
Fig 2. Structure-Activity Relationship Logic for ERβ Binding.
A Comparative Guide to Analytical Methods for 3-(4-Hydroxyphenyl)propionitrile Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-(4-Hydroxyphenyl)propionitrile, a compound of intere...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-(4-Hydroxyphenyl)propionitrile, a compound of interest in various research fields. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of different analytical platforms for the analysis of phenolic compounds, including data for the closely related compound 2-(4-hydroxyphenyl)propionic acid, which can serve as a reference for estimating the performance for 3-(4-Hydroxyphenyl)propionitrile.
Analytical Platform
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Linearity (R²)
Precision (%RSD)
HPLC-UV
10 - 50 µg/kg
40 - 100 µg/kg
>0.999
< 6%
LC-MS/MS
0.001 µM
1 - 50 ng/L
>0.99
< 15%
GC-MS
0.02 - 2.6 µg/g
0.05 - 7.8 µg/g
>0.99
< 18%
Note: The presented values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines the key methodologies for the quantification of 3-(4-Hydroxyphenyl)propionitrile using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of phenolic compounds.
Sample Preparation:
Extraction: Solid samples can be extracted with a suitable solvent like methanol or acetonitrile, often aided by sonication or vortexing to improve extraction efficiency. For biological fluids like plasma, protein precipitation is a common first step. This can be achieved by adding a threefold volume of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.[1]
Centrifugation: The extract is then centrifuged to remove any particulate matter.
Filtration: The resulting supernatant is filtered through a 0.22 µm syringe filter before injection into the HPLC system.[2]
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[2]
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2]
Detection: UV detection is performed at a wavelength corresponding to the absorbance maxima of the phenolic ring, which is typically around 220 nm or 280 nm.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a preferred method for trace-level quantification in complex matrices.[1]
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: ESI Negative is often suitable for phenolic compounds.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-(4-Hydroxyphenyl)propionitrile, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
Extraction: Similar extraction procedures as for HPLC-UV are used.
Drying: The extract must be completely dried as water can interfere with the derivatization reaction.
Derivatization: The dried extract is treated with a derivatizing agent (e.g., silylation reagents like BSTFA) to convert the polar hydroxyl and nitrile groups into more volatile derivatives.
Injection: The derivatized sample is then injected into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
Carrier Gas: Helium is the most common carrier gas.
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
Ionization: Electron Ionization (EI) is commonly used.
Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.
Mandatory Visualization
Caption: General experimental workflow for the quantification of 3-(4-Hydroxyphenyl)propionitrile.
Efficacy of 3-(4-Hydroxyphenyl)propionitrile compared to other ERβ modulators
This guide provides a detailed comparison of the efficacy of prominent Estrogen Receptor Beta (ERβ) modulators, with a focus on Diarylpropionitrile (DPN), a widely studied selective agonist. While the compound 3-(4-Hydro...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the efficacy of prominent Estrogen Receptor Beta (ERβ) modulators, with a focus on Diarylpropionitrile (DPN), a widely studied selective agonist. While the compound 3-(4-Hydroxyphenyl)propionitrile is not extensively characterized as a potent ERβ modulator in publicly available literature, DPN serves as a critical reference compound due to its high selectivity and established experimental profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to compare the performance of various ERβ ligands based on quantitative experimental data.
Overview of ERβ Modulator Activity
Estrogen Receptors (ERs), comprising ERα and ERβ subtypes, are key targets in drug discovery for various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing off-target side effects. Efficacy is primarily assessed by binding affinity (Ki), functional potency (EC50), and the degree of selectivity for ERβ over ERα.
Diarylpropionitrile (DPN) is a non-steroidal agonist that exhibits a significantly higher binding affinity and functional activity for ERβ compared to ERα. Other notable selective ERβ modulators include the agonist WAY-200070 and the compound ERB-041 (also known as WAY-202041). These compounds are frequently used as tools to investigate the physiological roles of ERβ.
Quantitative Comparison of ERβ Modulators
The following tables summarize the binding affinity and functional potency of selected ERβ modulators based on data from competitive binding assays and transcriptional activation assays.
Table 1: Comparative Binding Affinity (Ki, nM) of ERβ Modulators
Compound
ERβ Ki (nM)
ERα Ki (nM)
Selectivity (ERα Ki / ERβ Ki)
Diarylpropionitrile (DPN)
0.26
18
~70-fold
WAY-200070
0.28
19.8
~71-fold
ERB-041 (WAY-202041)
0.23
>1000
>4300-fold
Genistein
5.4
30
~5.6-fold
17β-Estradiol (E2)
0.13
0.13
1-fold
Table 2: Comparative Functional Potency (EC50, nM) in Reporter Assays
Compound
ERβ EC50 (nM)
ERα EC50 (nM)
Diarylpropionitrile (DPN)
0.09
6.5
WAY-200070
0.58
25.1
ERB-041 (WAY-202041)
1.3
>10000
Genistein
4.7
110
17β-Estradiol (E2)
0.06
0.04
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the canonical ERβ signaling pathway and a standard experimental workflow for assessing modulator efficacy.
Caption: Canonical genomic signaling pathway for ERβ activation.
Caption: Workflow for an ERE-luciferase reporter gene assay.
Detailed Experimental Protocols
The data presented in this guide are typically generated using the following standard methodologies.
A. Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for ERβ and ERα.
Protocol:
Receptor Source: Recombinant human ERβ or ERα protein is used.
Radioligand: A tritiated form of estradiol ([³H]E2) is used as the high-affinity radioligand.
Incubation: A constant concentration of the receptor and [³H]E2 are incubated with increasing concentrations of the unlabeled test compound (e.g., DPN).
Separation: After reaching equilibrium, bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters, which retain the receptor-ligand complex.
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Transcriptional Activation (Reporter Gene) Assay
Objective: To measure the functional potency (EC50) of a compound to activate gene transcription via ERβ.
Protocol:
Cell Line: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293T or HeLa) is used.
Transfection: Cells are transiently transfected with two plasmids:
An expression vector containing the full-length coding sequence for human ERβ.
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).
Treatment: After transfection, cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-Estradiol) are included.
Incubation: Cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.
Lysis and Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferin substrate.
Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC50 value, which represents the concentration required to elicit a half-maximal response.
Comparative
Comparative Analysis of 3-(4-Hydroxyphenyl)propionitrile Derivatives as Estrogen Receptor Beta Agonists
A comprehensive review of the structure-activity relationship of 3-(4-Hydroxyphenyl)propionitrile derivatives reveals critical structural determinants for potent and selective estrogen receptor beta (ERβ) agonism. This g...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the structure-activity relationship of 3-(4-Hydroxyphenyl)propionitrile derivatives reveals critical structural determinants for potent and selective estrogen receptor beta (ERβ) agonism. This guide synthesizes key quantitative data, details experimental methodologies for receptor binding, and illustrates the underlying signaling pathway.
Researchers in drug discovery and development are continually seeking selective modulators of nuclear receptors for therapeutic applications. The estrogen receptor beta (ERβ) has emerged as a significant target for conditions ranging from inflammation to neurodegenerative diseases and certain cancers. Within the landscape of ERβ agonists, derivatives of 3-(4-Hydroxyphenyl)propionitrile have demonstrated notable potency and selectivity. This analysis provides a comparative guide to the structural modifications that govern their biological activity.
Structure-Activity Relationship and Quantitative Data
A seminal study by Meyers and colleagues provides a foundational understanding of the structure-activity relationships (SAR) for this class of compounds. Their work systematically explored modifications to the core diarylpropionitrile (DPN) scaffold, 2,3-bis(4-hydroxyphenyl)propionitrile, a known ERβ-selective agonist.[1][2] The key findings from their research and others are summarized below.
The parent compound, 3-(4-Hydroxyphenyl)propionitrile, serves as a basic scaffold. The introduction of a second hydroxyphenyl group at the adjacent carbon to form a diaryl structure is a critical step for enhanced ERβ activity. The relative binding affinity (RBA) for ERβ is a key metric for comparing the potency of these derivatives.
Table 1: Relative Binding Affinity of Diarylpropionitrile Derivatives for ERβ
Compound
Modification
Relative Binding Affinity (RBA) for ERβ (%)*
2,3-bis(4-hydroxyphenyl)propionitrile (DPN)
Parent diarylpropionitrile
100
S-2,3-bis(4-hydroxyphenyl)propionitrile (S-DPN)
S-enantiomer of DPN
Several-fold higher than R-DPN
R-2,3-bis(4-hydroxyphenyl)propionitrile (R-DPN)
R-enantiomer of DPN
Lower than S-DPN
meso-2,3-bis(4-hydroxyphenyl)succinonitrile
Addition of a second nitrile group (meso form)
High ERβ affinity-selective
dl-2,3-bis(4-hydroxyphenyl)succinonitrile
Addition of a second nitrile group (racemic form)
High ERβ affinity-selective
Acetylene analogue of DPN
Replacement of the nitrile group with an acetylene group
Higher binding affinity, lower selectivity
Data is presented relative to the activity of the parent DPN compound. Specific numerical values beyond comparative descriptions were not available in the provided search results. The S-enantiomer of DPN is reported to be the more biologically active form.[3]
The key takeaways from the SAR studies are:
Stereochemistry is Crucial: The S-enantiomer of DPN exhibits significantly higher binding affinity and transcriptional potency for ERβ compared to the R-enantiomer, highlighting the specific stereochemical requirements of the receptor's binding pocket.[3]
The Nitrile Group's Role: The nitrile functionality is critical for ERβ selectivity, likely due to its linear geometry and polarity.[1][2] Replacing it with an acetylene group can increase binding affinity but at the cost of selectivity.[1][2]
Polarity and Geometry: The addition of a second nitrile group, as seen in the succinonitrile derivatives, maintains high ERβ affinity, suggesting that the electronic properties and spatial arrangement of these polar groups are important for receptor interaction.[1][2]
Experimental Protocols
To assess the biological activity of these 3-(4-Hydroxyphenyl)propionitrile derivatives, a competitive estrogen receptor binding assay is commonly employed. The following is a detailed methodology based on established protocols.[4][5]
Estrogen Receptor Beta Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the estrogen receptor beta (ERβ).
Materials:
Recombinant human ERβ protein
[³H]-Estradiol (radioligand)
Test compounds (3-(4-Hydroxyphenyl)propionitrile derivatives)
Assay buffer (e.g., Tris-HCl buffer with additives like dithiothreitol and glycerol)
Scintillation cocktail
Scintillation counter
96-well plates
Procedure:
Preparation of Reagents:
Prepare a series of dilutions of the test compounds in the assay buffer.
Dilute the [³H]-Estradiol to a final concentration that is at or below its dissociation constant (Kd) for ERβ.
Dilute the recombinant ERβ protein in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.
Assay Setup:
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and the recombinant ERβ protein to each well.
To the appropriate wells, add increasing concentrations of the unlabeled test compounds.
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
Incubation:
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
Separation of Bound and Free Ligand:
Separate the receptor-bound [³H]-Estradiol from the free radioligand. This can be achieved using methods such as dextran-coated charcoal absorption, filtration through glass fiber filters, or scintillation proximity assay (SPA) beads.
Quantification:
Add a scintillation cocktail to the wells (or filters).
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., unlabeled estradiol).
Signaling Pathway and Experimental Workflow
The biological effects of 3-(4-Hydroxyphenyl)propionitrile derivatives as ERβ agonists are mediated through the estrogen receptor signaling pathway. Upon binding to ERβ in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.
Comparative Metabolite Profiling of 3-(4-Hydroxyphenyl)propionitrile: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the metabolite profiling of 3-(4-Hydroxyphenyl)propionitrile, a phenolic compound of interest in various resea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolite profiling of 3-(4-Hydroxyphenyl)propionitrile, a phenolic compound of interest in various research fields. By examining its metabolic fate in comparison to its structural analog, 3-(4-hydroxyphenyl)propionic acid, and exploring its potential interactions with key cellular signaling pathways, this document aims to provide valuable insights for researchers engaged in drug discovery and development. The information presented is supported by experimental data and detailed methodologies to facilitate reproducible research.
Comparative Metabolite Profiling
The metabolic fate of a compound is a critical determinant of its bioactivity, efficacy, and potential toxicity. Understanding how 3-(4-Hydroxyphenyl)propionitrile is metabolized in comparison to other structurally related compounds, such as 3-(4-hydroxyphenyl)propionic acid, provides a clearer picture of its pharmacokinetic profile. While direct comparative studies on the metabolism of 3-(4-Hydroxyphenyl)propionitrile are not extensively available in the public domain, we can infer a likely metabolic pathway based on the known biotransformation of phenolic compounds and its structural analogs.
The primary routes of metabolism for phenolic compounds typically involve Phase I (functionalization) and Phase II (conjugation) reactions. For 3-(4-Hydroxyphenyl)propionitrile, Phase I metabolism is expected to involve hydroxylation of the aromatic ring and/or hydrolysis of the nitrile group to a carboxylic acid, yielding 3-(4-hydroxyphenyl)propionic acid. Phase II metabolism would then involve the conjugation of the hydroxyl and/or the newly formed carboxyl groups with glucuronic acid or sulfate.
In contrast, 3-(4-hydroxyphenyl)propionic acid would directly undergo Phase II conjugation reactions. The presence of the nitrile group in 3-(4-Hydroxyphenyl)propionitrile introduces an additional metabolic step, potentially leading to a different pharmacokinetic profile and the formation of unique metabolites compared to its carboxylic acid counterpart.
Glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites
3-(4-Hydroxyphenyl)propionic acid
-
Glucuronide and sulfate conjugates
Experimental Protocols
Accurate and reproducible experimental protocols are essential for comparative metabolite profiling studies. Below are detailed methodologies for the extraction and quantification of 3-(4-Hydroxyphenyl)propionitrile and its predicted metabolites from biological matrices, adapted from established protocols for similar phenolic compounds.[1]
Sample Preparation from Human Plasma
Thaw : Thaw frozen plasma samples on ice.
Aliquoting : In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
Internal Standard : Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).
Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
Vortexing : Vortex the mixture vigorously for 1 minute.
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer : Transfer the supernatant to a clean microcentrifuge tube.
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
In Vitro Metabolism using Human Liver Microsomes
Incubation Mixture : Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), 3-(4-Hydroxyphenyl)propionitrile (1 µM), and an NADPH-generating system in phosphate buffer (pH 7.4).
Incubation : Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
Reaction Termination : Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.
Analysis : Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS.
LC-MS/MS Quantification
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column : A C18 reversed-phase column is typically suitable for the separation of these compounds.
Mobile Phase : A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
Ionization Mode : ESI in either positive or negative mode, depending on the analytes. Negative mode is often suitable for phenolic compounds.
Detection : Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the parent compound and its metabolites.
Table 2: Exemplary MRM Transitions for Target Analytes (Hypothetical)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-(4-Hydroxyphenyl)propionitrile
148.1
131.1
15
3-(4-Hydroxyphenyl)propionic acid
165.1
121.1
20
3-(4-Hydroxyphenyl)propionitrile-glucuronide
324.1
148.1
25
3-(4-Hydroxyphenyl)propionic acid-glucuronide
341.1
165.1
25
Internal Standard (e.g., D4-3-(4-Hydroxyphenyl)propionic acid)
169.1
125.1
20
Impact on Cellular Signaling Pathways
Phenolic compounds are known to modulate various cellular signaling pathways, which can underlie their biological effects. Based on studies of structurally related compounds, 3-(4-Hydroxyphenyl)propionitrile may potentially impact key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, influencing gene expression and cellular responses. Phenolic compounds have been shown to modulate this pathway, often leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells. The effect can be measured by assessing the phosphorylation status of key kinases like ERK1/2.
Caption: Postulated inhibitory effect on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer. Similar to their effects on the MAPK pathway, some phenolic compounds have been reported to inhibit the PI3K/Akt pathway, leading to anti-proliferative and pro-apoptotic effects. This is often assessed by measuring the phosphorylation of Akt.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolite profiling of 3-(4-Hydroxyphenyl)propionitrile.
Caption: General workflow for metabolite profiling.
Conclusion
The comparative metabolite profiling of 3-(4-Hydroxyphenyl)propionitrile is a crucial area of research for understanding its potential therapeutic applications and safety profile. While direct comparative data remains limited, this guide provides a framework for initiating such studies by leveraging information from structurally similar compounds. The provided experimental protocols and postulated interactions with key signaling pathways offer a starting point for researchers to design and execute robust experiments. Further research is warranted to definitively characterize the metabolic fate and biological activities of 3-(4-Hydroxyphenyl)propionitrile.
A Researcher's Guide to Ensuring Reproducibility with 3-(4-Hydroxyphenyl)propionitrile
In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of methodologies and data related to 3-(4-Hydroxyphenyl)propionitrile, a nota...
Author: BenchChem Technical Support Team. Date: December 2025
In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of methodologies and data related to 3-(4-Hydroxyphenyl)propionitrile, a notable compound in biological and pharmaceutical research. By offering detailed experimental protocols, comparative data, and a focus on a well-characterized alternative, 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN), this document aims to equip researchers, scientists, and drug development professionals with the tools to achieve reliable and reproducible outcomes.
Synthesis and Characterization: The Foundation of Reproducibility
The purity and structural integrity of 3-(4-Hydroxyphenyl)propionitrile are foundational to the reproducibility of any experiment. While various synthesis routes exist for related compounds, a common approach involves the reaction of a phenol with acrylonitrile. Variations in catalysts, reaction conditions, and purification methods can significantly impact the final product's quality.
Table 1: Comparison of Synthesis Parameters for Hydroxyphenylpropionitrile Analogs
Detailed Experimental Protocol: Synthesis of 3-(4-Hydroxyphenyl)propionitrile
This protocol is a generalized procedure based on common organic synthesis techniques for similar molecules.
Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
Reagents : Add 4-hydroxyphenylacetonitrile (1 equivalent) and acrylonitrile (1.2 equivalents) to a suitable solvent, such as toluene.
Catalysis : Introduce a catalytic amount of a strong base, such as sodium methoxide (0.1 equivalents).
Reaction : Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup : After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification : Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient, to yield pure 3-(4-Hydroxyphenyl)propionitrile.
Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow for 3-(4-Hydroxyphenyl)propionitrile.
Analytical Methods for Quality Control
The choice of analytical technique is critical for confirming the identity, purity, and concentration of 3-(4-Hydroxyphenyl)propionitrile, thereby ensuring the validity of experimental results.
Table 2: Comparison of Analytical Techniques for Hydroxyphenylpropionitriles
Technique
Principle
Advantages
Disadvantages
HPLC-UV
Separation by liquid chromatography, detection by UV absorbance.
Robust, widely available, good for quantification.
Lower sensitivity and selectivity than MS-based methods.
LC-MS/MS
Separation by liquid chromatography, detection by mass spectrometry.
High sensitivity and selectivity, suitable for complex matrices.
Higher cost and complexity.
GC-MS
Separation by gas chromatography, detection by mass spectrometry.
Excellent separation for volatile compounds, provides structural information.
Requires derivatization for non-volatile compounds, potential for thermal degradation.
Detailed Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of 3-(4-Hydroxyphenyl)propionitrile in a biological matrix.
Sample Preparation :
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography :
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A : 0.1% formic acid in water.
Mobile Phase B : 0.1% formic acid in acetonitrile.
Gradient : A linear gradient from 5% to 95% B over 5 minutes.
MRM Transitions : Specific precursor-to-product ion transitions for 3-(4-Hydroxyphenyl)propionitrile and an internal standard should be optimized.
Analytical Workflow for Quantification of 3-(4-Hydroxyphenyl)propionitrile.
Biological Activity and Comparison with Alternatives
3-(4-Hydroxyphenyl)propionitrile is utilized in research as a tool to investigate the biological role of Estrogen Receptor β (ERβ).[2][3] However, a more extensively studied and highly selective alternative is 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN).[4][5] DPN is a potent ERβ agonist with significantly higher binding affinity and selectivity for ERβ over ERα.[4][5]
Table 3: Comparative Biological Activity of DPN and Related Compounds
Used as a comparative tool to study ERα-mediated effects.
The existence of enantiomers with differential activity, as seen with DPN, underscores a critical factor for reproducibility.[7][8] Using a racemic mixture versus a pure enantiomer can lead to varied and difficult-to-interpret results. It is crucial for researchers to be aware of the stereochemistry of the compounds they are using.
Estrogen Receptor β (ERβ) Signaling Pathway
Activation of ERβ by an agonist like DPN leads to the transcription of target genes that can influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.
Simplified ERβ Signaling Pathway.
Conclusion
Ensuring the reproducibility of experimental results with 3-(4-Hydroxyphenyl)propionitrile necessitates meticulous attention to the synthesis, purification, and characterization of the compound. The use of robust analytical methods for quality control is indispensable. Furthermore, researchers should consider the use of well-characterized and selective alternatives like DPN, paying close attention to stereochemistry, to elucidate specific biological mechanisms. By adhering to detailed protocols and being mindful of these key factors, the scientific community can build upon a solid foundation of reliable and reproducible data.
Proper Disposal of 3-(4-Hydroxyphenyl)propionitrile: A Guide for Laboratory Professionals
For immediate release: A comprehensive guide detailing the proper disposal procedures for 3-(4-Hydroxyphenyl)propionitrile (CAS No. 17362-17-3) is now available for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release:
A comprehensive guide detailing the proper disposal procedures for 3-(4-Hydroxyphenyl)propionitrile (CAS No. 17362-17-3) is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical to minimize environmental impact and maintain a safe working environment.
3-(4-Hydroxyphenyl)propionitrile is a compound utilized in various research applications.[1][2] However, its hazardous nature necessitates strict disposal protocols. The chemical is classified as harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation.[3] Therefore, waste containing this substance is considered hazardous and must be managed accordingly.[3]
Key Physical and Chemical Properties
A summary of the key quantitative data for 3-(4-Hydroxyphenyl)propionitrile is provided in the table below for easy reference.
Before handling 3-(4-Hydroxyphenyl)propionitrile, it is imperative to wear appropriate personal protective equipment. This includes:
Gloves: Chemical-resistant gloves should be inspected before use.[3]
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[3]
Protective Clothing: A lab coat or other protective clothing should be worn.[3]
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5] Ensure adequate ventilation in the handling area.[3]
Step-by-Step Disposal Procedure
The disposal of 3-(4-Hydroxyphenyl)propionitrile and its containers must be conducted in compliance with all local, regional, and national regulations. The following is a step-by-step guide for its proper disposal:
Waste Identification: All waste materials contaminated with 3-(4-Hydroxyphenyl)propionitrile, including the chemical itself, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers, must be classified as hazardous waste.[3]
Waste Segregation: Do not mix this hazardous waste with non-hazardous waste. It should be collected in a designated, properly labeled, and sealed container.
Container Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Decontamination: All surfaces and equipment that have come into contact with 3-(4-Hydroxyphenyl)propionitrile should be thoroughly decontaminated. Contaminated clothing should be removed and washed before reuse.[3]
Spill Management
In the event of a spill, the following actions should be taken:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Ventilate: Increase ventilation to the area.
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Hydroxyphenyl)propionitrile.
Essential Safety and Operational Guide for Handling 3-(4-Hydroxyphenyl)propionitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Hydroxyphenyl)propionitrile. It includes detailed personal protecti...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Hydroxyphenyl)propionitrile. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 3-(4-Hydroxyphenyl)propionitrile. The following table summarizes the required equipment.
Equipment
Specification
Purpose
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or splash goggles.
Protects eyes from splashes of solutions or contact with solid particles.
Hand Protection
Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection.
Prevents direct skin contact with the chemical.[1]
Protective Clothing
Long-sleeved lab coat.
Protects skin and personal clothing from contamination.[1]
Respiratory Protection
Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for large quantities or if dust/aerosols are generated.[2]
Handling of 3-(4-Hydroxyphenyl)propionitrile should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
1. Preparation and Weighing (Solid Form):
Ensure the chemical fume hood is functioning correctly.
Don all required PPE as specified in the table above.
Place a clean weigh boat on an analytical balance and tare it.
Carefully dispense the desired amount of 3-(4-Hydroxyphenyl)propionitrile powder onto the weigh boat, avoiding the creation of dust.[1]
Record the weight and carefully transfer the powder to a suitable container for your experiment.
2. Dissolving the Compound:
In the fume hood, add the desired solvent to the vessel containing the weighed 3-(4-Hydroxyphenyl)propionitrile.
If necessary, gently agitate or stir the mixture to facilitate dissolution. Be mindful of potential splashing.
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
3. Handling of Solutions:
Always handle solutions of 3-(4-Hydroxyphenyl)propionitrile within a fume hood.
Use appropriate pipettes or other calibrated liquid handling instruments for accurate and safe transfer of solutions.
Avoid direct contact with the solution. If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
Disposal Plan
Proper disposal of 3-(4-Hydroxyphenyl)propionitrile and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
While not specifically listed as a P- or U-series hazardous waste, 3-(4-Hydroxyphenyl)propionitrile waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
Aqueous solutions of the compound may be acidic and could be classified as corrosive hazardous waste if the pH is less than or equal to 2.[5] The pH of the waste solution must be tested.
2. Waste Segregation and Collection:
Solid Waste: Collect unused or contaminated solid 3-(4-Hydroxyphenyl)propionitrile in a clearly labeled, compatible, and sealed container.
Liquid Waste: Collect solutions containing 3-(4-Hydroxyphenyl)propionitrile in a separate, labeled, and leak-proof container. Avoid mixing with other incompatible waste streams.
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.
3. Storage and Disposal:
Store waste containers in a designated and properly ventilated satellite accumulation area.
Ensure all waste containers are tightly closed when not in use.[6]
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company.[3] Do not discharge the chemical into drains or the environment.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 3-(4-Hydroxyphenyl)propionitrile.